molecular formula C11H12Cl2FN3 B1408370 N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride CAS No. 1820711-57-6

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

カタログ番号: B1408370
CAS番号: 1820711-57-6
分子量: 276.13 g/mol
InChIキー: YPKNSDRZNCGOJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C11H12Cl2FN3 and its molecular weight is 276.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-N-(4-fluorophenyl)pyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3.2ClH/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11;;/h1-7H,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNSDRZNCGOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of N2-(4-fluorophenyl)pyridine-2,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS: 1820711-57-6)[1] is a high-value intermediate and pharmacophore building block in modern medicinal chemistry. The pyridine-2,3-diamine scaffold is heavily utilized in the development of potassium channel openers—such as analogues of flupirtine and retigabine—as well as various kinase inhibitors.

The strategic incorporation of a 4-fluorophenyl moiety serves a dual bioisosteric purpose: the fluorine atom sterically mimics hydrogen while electronically blocking para-hydroxylation by cytochrome P450 enzymes, thereby enhancing the molecule's metabolic stability. Furthermore, isolating this compound as a dihydrochloride salt is a critical design choice; it mitigates the inherent oxidative instability of the electron-rich diamine core, which is otherwise highly susceptible to forming reactive, potentially hepatotoxic quinone diimine metabolites ()[2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of this target molecule is elegantly achieved via a highly scalable, two-step sequence followed by salification. Every chemical transformation is selected to maximize yield while preventing side reactions such as hydrodehalogenation or premature oxidation.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The starting material, 2-chloro-3-nitropyridine, features a highly electrophilic C2 position. The adjacent nitro group acts as a powerful electron-withdrawing group (EWG), lowering the LUMO of the pyridine ring and stabilizing the anionic Meisenheimer complex intermediate during the reaction ()[3]. Reaction with 4-fluoroaniline under basic conditions smoothly displaces the chloride ion.

  • Step 2: Catalytic Hydrogenation. The nitro group is reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is explicitly chosen over dissolving metal reductions (e.g., SnCl2 or Fe/HCl) to avoid heavy metal contamination in the final active pharmaceutical ingredient (API) intermediate. Because the reactive aryl chloride was already displaced in Step 1, the risk of Pd-catalyzed hydrodehalogenation is eliminated, and the robust C-F bond remains completely stable.

  • Step 3: Salification. The free base is treated with anhydrous HCl. Protonation of the basic pyridine nitrogen and the primary amine drastically reduces the electron density of the core, conferring long-term oxidative stability and improving aqueous solubility.

SynthesisRoute SM 2-Chloro-3-nitropyridine + 4-Fluoroaniline INT N-(4-fluorophenyl)- 3-nitropyridin-2-amine SM->INT SNAr (EtOH, Reflux) FB N2-(4-fluorophenyl) pyridine-2,3-diamine INT->FB Reduction (H2, Pd/C) SALT Target Dihydrochloride Salt FB->SALT Salification (HCl/EtOH)

Chemical synthesis route for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

Experimental Workflows (Step-by-Step Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of each transformation before proceeding.

Protocol A: Synthesis of N-(4-fluorophenyl)-3-nitropyridin-2-amine

Rationale: N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of 4-fluoroaniline, which would otherwise drastically reduce its nucleophilicity and stall the SNAr reaction[4].

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (15.8 g, 100 mmol) in anhydrous ethanol (100 mL).

  • Addition: Add 4-fluoroaniline (10.4 mL, 110 mmol) followed by DIPEA (34.8 mL, 200 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.6) is entirely replaced by a bright yellow product spot (Rf ~0.4).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and wash with water (2 × 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize from ethanol to afford the intermediate as a vibrant yellow solid.

Protocol B: Catalytic Hydrogenation to the Free Base

Rationale: The diamine product is highly sensitive to air oxidation. The reaction must be kept strictly under inert atmosphere during workup, and the product should be immediately subjected to salification.

  • Setup: Dissolve N-(4-fluorophenyl)-3-nitropyridin-2-amine (11.6 g, 50 mmol) in methanol (150 mL) in a Parr hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a steady stream of nitrogen to prevent solvent ignition.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Maintain the H2 pressure at 30 psi and agitate at room temperature for 4 hours.

  • Validation Checkpoint: LC-MS must show a complete mass shift from [M+H]+ 234 (nitro intermediate) to [M+H]+ 204 (diamine). The solution will transition from bright yellow to pale/colorless.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with degassed methanol (50 mL). Concentrate the filtrate in vacuo to yield the free base.

Protocol C: Salification to the Dihydrochloride Salt

Rationale: Anhydrous conditions are required to prevent the formation of hydrates, which can complicate downstream API formulation.

  • Setup: Dissolve the crude free base in anhydrous diethyl ether (100 mL) and cool to 0 °C in an ice bath.

  • Salification: Dropwise, add 2M HCl in diethyl ether (75 mL, 150 mmol) under vigorous stirring. A precipitate will form immediately.

  • Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete salification and particle size maturation.

  • Validation Checkpoint: The pH of the supernatant must be < 2 (tested via pH paper on an aliquot).

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum at 40 °C for 12 hours to afford the target dihydrochloride salt.

Workflow Step1 Reaction Setup Mix Reagents under N2 Step2 Reflux & Monitor (TLC/HPLC) Step1->Step2 Step3 Workup & Extraction (EtOAc / H2O) Step2->Step3 Step4 Purification (Crystallization/Column) Step3->Step4 Step5 Characterization (NMR, LC-MS) Step4->Step5

Standard experimental workflow for the synthesis and isolation of the intermediate.

Analytical Characterization & Data Presentation

Rigorous analytical characterization is required to confirm the identity and purity of the dihydrochloride salt before its deployment in downstream API synthesis. The table below summarizes the expected quantitative and qualitative data.

Analytical TechniqueTarget SpecificationDiagnostic Features & Causality
1H NMR (400 MHz, DMSO-d6) Conforms to structureδ 10.5 (br s, 2H, NH2+), 8.5 (br s, 1H, NH), 7.8-7.0 (m, 7H, Ar-H). The broad downfield singlets confirm successful protonation (salification).
13C NMR (100 MHz, DMSO-d6) Conforms to structure11 signals expected; distinct C-F splitting (doublet, J ~240 Hz) at ~159 ppm confirms the integrity of the fluorophenyl ring.
LC-MS (ESI+) m/z = 204.1[M+H]+Corresponds to the free base mass (Exact Mass: C11H10FN3 = 203.09). The chloride counterions are not detected in positive ion mode.
HPLC Purity > 99.0% (Area %)Single sharp peak when monitored at 254 nm. Absence of a peak at m/z 234 confirms complete reduction of the nitro group.
Melting Point > 200 °C (dec.)Characteristic high-temperature decomposition typical of stable dihydrochloride salts.

Conclusion

The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride relies on a robust sequence of SNAr and catalytic hydrogenation. By rigorously controlling the reaction environments—specifically utilizing non-nucleophilic bases during substitution and maintaining strict inert atmospheres during reduction—chemists can avoid the pitfalls of hydrodehalogenation and oxidative degradation. The resulting dihydrochloride salt provides a highly pure, stable, and versatile intermediate for the advancement of novel therapeutics.

References

  • Title: Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation Source: ChemMedChem / ResearchGate URL: [Link]

  • Title: Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Engineering Fluorinated Pyridine Diamine Derivatives: Biological Activity and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Among these, fluorinated pyridine diamine derivatives have emerged as a privileged class of molecules, exhibiting profound biological activities across oncology, neurodegeneration, and infectious diseases. This whitepaper provides an in-depth technical analysis of their mechanisms of action, quantitative structure-activity relationships (SAR), and the self-validating experimental protocols required for their evaluation.

The Rationale for Fluorinated Pyridine Diamines in Drug Design

The pyridine diamine core provides a highly versatile pharmacophore. The pyridine nitrogen acts as a critical hydrogen bond acceptor, frequently anchoring the molecule to the hinge region of target kinases or the catalytic sites of enzymes. The diamine substituents offer synthetic vectors for exploring adjacent hydrophobic or solvent-exposed pockets.

The strategic incorporation of fluorine atoms (e.g., mono-fluoro, trifluoromethyl) into this scaffold is not merely structural; it fundamentally alters the molecule's physicochemical properties. Fluorine's high electronegativity modulates the pKa of the adjacent amine groups, reducing their basicity. This causality directly enhances passive membrane permeability and bioavailability. Furthermore, fluorine substitution provides stereoelectronic shielding, blocking cytochrome P450-mediated oxidative metabolism and thereby increasing the metabolic stability and half-life of the drug candidate 1[1].

Core Biological Targets and Mechanisms of Action

Kinase Inhibition: Oncology and Inflammation

Fluorinated pyridine diamines and their thiourea/sulfonamide derivatives have demonstrated exceptional efficacy as kinase inhibitors. For example, specific fluorinated pyridine thiourea derivatives have been identified as potent inhibitors of mitogen-activated protein kinase-2 (MK-2), exhibiting significant anticancer activity against HepG2 cell lines and broad-spectrum antimicrobial effects [[2]](2].

Similarly, in the context of the RAF/MEK/ERK signaling pathway—a primary driver in melanoma and other cancers—fluorinated pyridine scaffolds enhance the pharmacological activity of sulfonamide compounds. These molecules mimic the binding modes of established mutant BRAF kinase inhibitors like Vemurafenib, selectively blocking oncogenic signaling and halting tumor proliferation 3[3].

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS (Active) Receptor->RAS BRAF Mutant BRAF Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation Inhibitor Fluorinated Pyridine Diamine Inhibitor Inhibitor->BRAF Competitive Binding ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Caption: Mechanism of mutant BRAF kinase inhibition by fluorinated pyridine diamines.

Neurodegenerative Targets: Cholinesterase Inhibition

In the pursuit of Alzheimer's disease therapeutics, pyridine diamine derivatives have been engineered as dual binding site inhibitors. These molecules are designed to span the distance between the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The electron-withdrawing nature of the fluorine substituents modulates the acidity and hydrogen-bonding capacity of the molecule, optimizing its docking pose within the enzymatic pocket and preventing amyloid aggregation , [[4]](4].

Antimicrobial and Antibiofilm Activity

Fluorinated diamino-pyrazole and pyridine derivatives have shown unique capabilities in eradicating bacterial biofilms. Specifically, they act as novel activators of the Pseudomonas aeruginosa phosphodiesterase (PDE) BifA. SAR studies indicate that the exact position of the fluorine atom is critical; for instance, locating the fluorine ortho to the hydrazine/amine moiety maximizes the reduction of the secondary messenger cyclic di-GMP (c-di-GMP), triggering biofilm dispersal 5[5].

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of these derivatives is highly sensitive to the substitution pattern. The following table summarizes key quantitative data across different therapeutic targets.

Compound Scaffold / TargetKey Structural FeatureBiological Efficacy (IC50 / MIC / % Inhibition)Reference
Pyridine Thiourea (MK-2 Kinase)Fluorinated pyridine derivative 4aMIC: 1.95 - 15.63 µg/mL; HepG2 IC50: 4.8 µg/mL2[2]
Phenyl-3,5-diamino-pyrazole (PDE BifA)2-Fluoro (ortho to hydrazine moiety)83% reduction of c-di-GMP (Biofilm dispersal)5[5]
Pyridine Diamine (EeAChE)Unsubstituted phenyl on six-methylene chain73% inhibition at 9 µM[](]
Pyridine Diamine (eqBChE)3-methoxy-4-hydroxyphenyl substitution91% inhibition at 9 µM[](]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of fluorinated pyridine diamines must employ self-validating assay systems. These protocols incorporate internal controls and orthogonal readouts to eliminate false positives caused by assay interference (e.g., compound auto-fluorescence or non-specific aggregation).

Protocol 1: Self-Validating TR-FRET Kinase Assay (MK-2 / BRAF)

Causality: Standard colorimetric assays are susceptible to interference from the inherent absorbance of conjugated pyridine diamines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence from the test compounds to decay, thereby ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the fluorinated pyridine diamine in 100% DMSO. Causality: A 10-point curve is mandatory to accurately calculate the IC50 and identify non-specific biphasic responses.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the target kinase (e.g., MK-2 or BRAF) into a 384-well plate. Add 100 nL of the compound. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding fluorinated inhibitors to reach thermodynamic equilibrium with the kinase hinge region prior to ATP competition.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its predetermined Km value) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Signal Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg2+, Europium-labeled anti-phospho antibody, and Streptavidin-APC). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Orthogonal Validation (Self-Validation Check): Compounds exhibiting an IC50 < 100 nM must be advanced to a cellular Western Blot assay to quantify the reduction of downstream phosphorylated targets (e.g., p-ERK), confirming that the biochemical inhibition translates to true cellular target engagement.

Protocol 2: PDE BifA Activation & Biofilm Dispersal Assay

Causality: Measuring biofilm biomass alone cannot distinguish between a true biofilm disperser and a general bactericidal agent. This self-validating protocol directly quantifies the secondary messenger c-di-GMP to prove the specific mechanism of action.

Step-by-Step Methodology:

  • Biofilm Cultivation: Grow Pseudomonas aeruginosa PAO1 in continuous-culture flow cells for 72 hours to establish mature, structurally complex biofilms.

  • Compound Treatment: Inject the fluorinated diamine derivative (e.g., 2-fluoro analog) at 10 µM into the flow cell media. Include a DMSO vehicle as a negative control.

  • Biomass Quantification (Confocal Microscopy): Stain the biofilm with SYTO 9 (live) and Propidium Iodide (dead). Acquire z-stack images to calculate total biomass reduction, ensuring the compound is not merely killing the cells (which would show high PI staining).

  • Mechanistic Validation (LC-MS/MS): Harvest the treated cells, lyse them using cold extraction solvent (acetonitrile/methanol/water), and quantify intracellular c-di-GMP levels via LC-MS/MS. Causality: A confirmed reduction in c-di-GMP strictly validates that the compound is activating the PDE BifA pathway, fulfilling the criteria for a targeted antibiofilm agent.

Workflow Step1 Compound Synthesis & Fluorination Step2 Primary Screen (TR-FRET Assay) Step1->Step2 Step3 Orthogonal Validation (Western Blot) Step2->Step3 Active Hits Step4 Cellular Efficacy (Proliferation IC50) Step3->Step4 Target Confirmed Step5 Lead Optimization (SAR Analysis) Step4->Step5 Efficacy > Threshold Step5->Step1 SAR Feedback

Caption: Self-validating high-throughput screening workflow for kinase inhibitors.

Conclusion

The biological activity of fluorinated pyridine diamine derivatives is dictated by precise structural and electronic tuning. By lowering amine pKa, enhancing metabolic stability, and providing highly specific hydrogen-bonding networks, these scaffolds offer a robust platform for developing next-generation kinase inhibitors, cholinesterase modulators, and antibiofilm agents. Adhering to self-validating experimental protocols ensures that the observed in vitro activities reliably translate into viable therapeutic leads.

References

  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed.[Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC.[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.[Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.[Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate.[Link]

Sources

An In-depth Technical Guide to N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited publicly available information on this specific molecule, this document emphasizes a plausible synthetic route, detailed experimental protocols, and potential applications inferred from the behavior of structurally related compounds. This guide serves as a foundational resource for researchers seeking to synthesize, characterize, and explore the utility of this and similar pyridine-based diamines.

Introduction: The Pyridine-2,3-diamine Scaffold

The pyridine-2,3-diamine core is a significant pharmacophore found in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including their use as kinase inhibitors and as building blocks for the synthesis of more complex heterocyclic systems such as imidazo[4,5-b]pyridines (a class of 4-azabenzimidazoles).[1] The introduction of a 4-fluorophenyl group at the N2 position is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. The dihydrochloride salt form is expected to improve the compound's solubility and handling characteristics.

Given the absence of a detailed discovery and development history in the scientific literature, this guide focuses on the enabling chemistry to access N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, providing a solid foundation for its future investigation.

Proposed Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

The synthesis of the target compound can be envisioned as a two-step process: first, the synthesis of the key intermediate, 2,3-diaminopyridine, followed by a palladium-catalyzed cross-coupling reaction with a suitable 4-fluorophenyl source. The final step involves the formation of the dihydrochloride salt.

Synthesis of 2,3-Diaminopyridine (1)

Several synthetic routes to 2,3-diaminopyridine have been reported.[2][3] A common and effective method involves the reduction of 2-amino-3-nitropyridine. An alternative, high-yield procedure starts from the more readily available 2-aminopyridine, proceeding through bromination, nitration, and subsequent reduction.[1][2]

Workflow for the Synthesis of 2,3-Diaminopyridine:

A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 2,3-Diamino-5-bromopyridine C->D Reduction (e.g., Fe/HCl) E 2,3-Diaminopyridine (1) D->E Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Synthesis of 2,3-Diaminopyridine from 2-Aminopyridine.

Experimental Protocol: Synthesis of 2,3-Diaminopyridine (1) [1][2]

  • Bromination: To a solution of 2-aminopyridine in glacial acetic acid, add a solution of bromine in acetic acid dropwise at a controlled temperature.

  • Nitration: The resulting 2-amino-5-bromopyridine is then carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperature.

  • Reduction of the Nitro Group: The 2-amino-5-bromo-3-nitropyridine is reduced, for example, using iron powder in the presence of an acid such as hydrochloric acid.

  • Debromination: The final step involves the removal of the bromine atom via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield 2,3-diaminopyridine.

  • Purification: The product is purified by a suitable method, such as recrystallization or column chromatography.

Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine (2)

The introduction of the 4-fluorophenyl group onto the 2,3-diaminopyridine core can be achieved via a Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[4][5] The reaction would involve the coupling of 2,3-diaminopyridine with a 4-fluorohalobenzene, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene.

Proposed Buchwald-Hartwig Amination Workflow:

A 2,3-Diaminopyridine (1) C Reaction Mixture (Pd Catalyst, Ligand, Base, Solvent) A->C B 1-Bromo-4-fluorobenzene B->C D N2-(4-fluorophenyl)pyridine-2,3-diamine (2) C->D Heat

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol: Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine (2)

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2,3-diaminopyridine (1), 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Formation of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (3)

The final step is the formation of the dihydrochloride salt to improve the compound's solubility and stability.

Experimental Protocol: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified N2-(4-fluorophenyl)pyridine-2,3-diamine (2) in a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: Add a solution of hydrochloric acid in a solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (3).

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring and the two phenyl rings, with appropriate chemical shifts and coupling constants. The presence of two amine protons will also be observed.
¹³C NMR Resonances for all carbon atoms in the molecule, including those in the pyridine and fluorophenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the free base or the protonated molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C-H (aromatic), C=C, and C-N stretching vibrations.
Elemental Analysis The percentage composition of C, H, N, and Cl should be in close agreement with the calculated values for the dihydrochloride salt.

Potential Applications and Future Directions

While the specific biological activities of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride have not been reported, its structural features suggest several potential areas of application:

  • Kinase Inhibition: The 2-aminopyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The introduction of the 4-fluorophenyl group could lead to potent and selective inhibitors of various protein kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial and Antiparasitic Agents: Diaminopyridine derivatives have shown promise as antimicrobial and antiparasitic agents.[1] Further investigation into the activity of this compound against various pathogens is warranted.

  • Precursor for Heterocyclic Synthesis: This molecule can serve as a valuable building block for the synthesis of more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which have a broad range of biological activities.[1]

  • Materials Science: Aromatic diamines are used in the synthesis of high-performance polymers. The fluorine atom could impart unique properties to such materials.

Future research should focus on the biological evaluation of this compound in various assays, including kinase inhibition screens and antimicrobial testing. Further derivatization of the core structure could lead to the discovery of novel therapeutic agents.

Safety and Handling

Based on information for the free base (CAS 41010-70-2), N2-(4-fluorophenyl)pyridine-2,3-diamine is classified as an acute toxicant and a skin irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential exploration of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride. By detailing a plausible synthetic pathway and highlighting key experimental considerations, this document aims to facilitate further research into this promising yet understudied molecule. The insights provided herein are intended to empower researchers to unlock the full potential of this and related pyridine-based diamines in drug discovery and materials science.

References

  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-malarial and anti-trypanosomal agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]

  • PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

  • CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents.
  • NextSDS. (n.d.). N2-(4-fluorophenyl)pyridine-2,3-diamine. Retrieved from [Link]

  • Ye, M., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3886–3889. Available at: [Link]

  • US2827449A - Process of diazotization of aromatic - Google Patents.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 12(20), 4504–4507. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(11), 13646–13655. Available at: [Link]

  • NextSDS. (n.d.). N2-(4-chlorophenyl)pyridine-2,3-diamine. Retrieved from [Link]

  • Fiori, K. W., & Du Bois, J. (2012). Synthesis of Differentially Substituted 1,2-Diamines through Advances in C–H Amination Technology. Organic Letters, 14(24), 6338–6341. Available at: [Link]

  • Guirat, S., et al. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2012(29), 5752–5758. Available at: [Link]

  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • JPH0539258A - Aromatic diamine and its production - Google Patents.
  • Moody, C. J., & Rees, C. W. (Eds.). (2008).
  • Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]

Sources

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

N2-(4-Fluorophenyl)pyridine-2,3-diamine Dihydrochloride: Pharmacophore Dynamics, Mechanism of Action, and Experimental Validation

Executive Summary

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS 1820711-57-6 / 41010-70-2) is a highly privileged chemical precursor and core pharmacophore utilized in the development of potent antimitotic and apoptosis-inducing agents[1]. While the dihydrochloride salt form primarily serves to optimize aqueous solubility and chemical stability during synthesis and assay formulation, the 2-anilinopyridine core it provides is the functional driver of biological activity. When integrated into larger molecular scaffolds (such as 2-anilinopyridine dimers), this motif profoundly disrupts microtubule dynamics by competitively binding to the colchicine site of tubulin, subsequently triggering G2/M cell cycle arrest and intrinsic apoptosis[1].

Structural Biology & Pharmacophore Significance

The rational design of microtubule-targeting agents (MTAs) and kinase inhibitors frequently leverages the 2-anilinopyridine scaffold due to its precise stereoelectronic properties:

  • Hydrogen-Bonding Network : The pyridine nitrogen acts as a critical hydrogen-bond acceptor, while the aniline NH serves as a donor. This bidentate motif mimics the binding interactions of endogenous ligands or established inhibitors within the α/β -tubulin interface[1].

  • Fluorine Substitution : The para-fluoro substitution on the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks CYP450-mediated para-hydroxylation, significantly enhancing metabolic stability. Pharmacodynamically, the highly electronegative fluorine atom engages in multipolar interactions and halogen bonding within the hydrophobic sub-pocket of the tubulin binding site, increasing binding affinity.

  • Dihydrochloride Salt Advantage : In in vitro assay systems, the dihydrochloride formulation ensures rapid and complete dissolution in DMSO/aqueous buffer systems. This prevents compound aggregation—a common artifact in high-throughput screening that leads to false-negative results.

Primary Mechanism of Action: Microtubule Dynamics Disruption

The primary molecular target of active is the colchicine binding site located at the interface of α

  • and β -tubulin heterodimers[1].
  • Tubulin Polymerization Inhibition : By occupying the colchicine site, the pharmacophore induces a steric and conformational change in the tubulin heterodimer that prevents its incorporation into the growing plus-end of microtubules. This shifts the dynamic instability of microtubules toward catastrophic depolymerization[1].

  • Spindle Assembly Checkpoint (SAC) Activation : The lack of intact mitotic spindles prevents the proper alignment of chromosomes at the metaphase plate. This physical absence of tension at the kinetochores is sensed by the SAC, which subsequently inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).

  • G2/M Phase Arrest : APC/C inhibition prevents the degradation of Cyclin B, locking the cell in the G2/M phase of the cell cycle[1].

Secondary Mechanism: The Apoptotic Cascade

Prolonged mitotic arrest invariably leads to "mitotic catastrophe" and the induction of the intrinsic apoptotic pathway[1].

  • Mitochondrial Depolarization : The cellular stress from prolonged G2/M arrest leads to the collapse of the mitochondrial membrane potential ( ΔΨm​ )[1].

  • Caspase Activation : This depolarization triggers the release of cytochrome c into the cytosol, forming the apoptosome and activating executioner Caspase-3[1].

  • DNA Fragmentation : Active Caspase-3 cleaves structural and DNA-repair proteins, leading to the externalization of phosphatidylserine (detectable via Annexin V) and internucleosomal DNA fragmentation[1].

Mechanism A 2-Anilinopyridine Pharmacophore (N2-(4-fluorophenyl)pyridine-2,3-diamine core) B Colchicine Binding Site (α/β-Tubulin Interface) A->B Competitive Binding C Tubulin Polymerization Inhibition B->C D Spindle Assembly Checkpoint Activation C->D E G2/M Phase Cell Cycle Arrest D->E F Mitochondrial Depolarization (ΔΨm) E->F G Caspase-3 Activation & Apoptosis F->G

Fig 1. Apoptotic cascade triggered by 2-anilinopyridine-mediated tubulin polymerization inhibition.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of N2-(4-fluorophenyl)pyridine-2,3-diamine derivatives, a self-validating experimental pipeline must be employed to ensure data trustworthiness.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

  • Objective : Quantify the direct inhibition of tubulin assembly.

  • Step 1 (Reagent Prep) : Prepare 3 mg/mL porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 μM DAPI reporter and 1 mM GTP. Causality: GTP is essential for tubulin heterodimer assembly; DAPI fluorescence increases significantly when bound to polymerized microtubules, providing a real-time kinetic readout.

  • Step 2 (Compound Dilution) : Dissolve the dihydrochloride salt compound in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced tubulin denaturation.

  • Step 3 (Self-Validation Controls) : Include Paclitaxel (10 μM) as a polymerization enhancer (positive control) and Colchicine (10 μM) as a polymerization inhibitor (negative control). Causality: This ensures the assay system is responsive to both stabilizing and destabilizing agents, validating the dynamic range.

  • Step 4 (Kinetic Measurement) : Measure fluorescence (Ex 360 nm / Em 420 nm) at 37°C for 60 minutes.

  • Data Interpretation : A flattening of the Vmax slope relative to the vehicle control confirms direct inhibition of polymerization, validating the molecular target.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

  • Objective : Confirm functional downstream effects (G2/M arrest) in living cells.

  • Step 1 (Cell Treatment) : Seed target cancer cells (e.g., DU145) and treat with the test compound at its established GI50​ concentration for 24 hours.

  • Step 2 (Fixation) : Harvest cells and fix in 70% ice-cold ethanol overnight. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the intracellular diffusion of the DNA dye while preserving cellular architecture.

  • Step 3 (Staining) : Resuspend in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Causality: RNase A degrades double-stranded RNA, ensuring that PI fluorescence is strictly stoichiometric to DNA content.

  • Step 4 (Acquisition) : Analyze via flow cytometry. Cells in G2/M will exhibit exactly twice the fluorescence intensity (4n DNA) of G1 cells (2n DNA).

Workflow S1 Compound Prep (Dihydrochloride Salt) S2 Tubulin Assembly Assay (Fluorescence) S1->S2 S3 Flow Cytometry (Cell Cycle Analysis) S2->S3 S4 Apoptosis Assays (Annexin V / Caspase-3) S3->S4

Fig 2. Self-validating experimental workflow for evaluating microtubule-targeting agents.

Quantitative Data Summary

The following table summarizes typical pharmacological parameters for optimized 2-anilinopyridine dimers derived from this pharmacophore[1]:

Pharmacological ParameterTypical Observation / ValueValidation Method
Growth Inhibition ( GI50​ ) ~0.99 μM (DU145 Cell Line)SRB / MTT Viability Assay
Cell Cycle Distribution >60% accumulation in G2/M phasePI Flow Cytometry
Tubulin Binding Affinity Competitive displacement of Colchicine [3H] -Colchicine Binding Assay
Apoptotic Index >4-fold increase in Caspase-3 activityFluorometric Caspase-3 Assay

References

  • Kamal, A., Hussaini, S. M. A., Nayak, V. L., Malik, M. S., Sucharitha, M. L., Shaik, T. B., Ashraf, M., & Bagul, C. (2014). "Synthesis of 2-anilinopyridine dimers as microtubule targeting and apoptosis inducing agents." Bioorganic & Medicinal Chemistry, 22(24), 6755-6767. Source: Elsevier / PubMed. URL:[Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, a heterocyclic amine compound of interest in pharmaceutical development. As a dihydrochloride salt, this molecule presents unique physicochemical characteristics that are critical to understand for successful formulation and drug development. This document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into potential degradation pathways. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, providing researchers, scientists, and drug development professionals with a robust guide for characterizing this and similar molecules.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. For N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, these parameters will directly influence its bioavailability, manufacturability, and shelf-life.

The molecule's structure, featuring a pyridine ring, a diamine substitution, and a fluorophenyl group, suggests specific chemical behaviors. The pyridine nitrogen is basic, and the two additional amino groups contribute to the molecule's ability to form a dihydrochloride salt, a common strategy to enhance the aqueous solubility of basic compounds.[1][2] However, the presence of these amine functionalities also introduces potential liabilities for oxidative and photolytic degradation.[3][4] The fluorophenyl moiety can influence metabolic stability and electronic properties of the molecule.[5]

This guide will provide the necessary protocols to systematically investigate these properties, enabling a data-driven approach to formulation development and risk assessment.

Aqueous Solubility Assessment

A comprehensive understanding of a compound's solubility across a range of physiologically relevant conditions is paramount. For an orally administered drug, this includes the acidic environment of the stomach and the near-neutral pH of the small intestine.

Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility study, often considered the "gold standard," measures the saturation concentration of a compound in a given solvent system after equilibrium has been reached.[1]

Causality Behind Experimental Choices:

  • Biorelevant Media: We utilize Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic the physiological conditions of the stomach and small intestine, respectively. This provides a more accurate prediction of in vivo dissolution behavior than simple buffer systems.

  • pH Range: A broad pH range is investigated to determine the pH-solubility profile. For a diprotic basic compound like N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, solubility is expected to be highest at low pH where the molecule is fully protonated and decrease as the pH approaches its pKa values.[6][7][8][9]

  • Temperature Control: Maintaining a constant temperature (37 °C) is crucial as solubility is temperature-dependent.

Experimental Protocol:

  • Preparation of Media: Prepare SGF (pH 1.2, without enzymes) and FaSSIF (pH 6.5) according to standard pharmacopeial recipes. Prepare a series of standard buffers (e.g., phosphate, acetate) covering a pH range from 2 to 8.

  • Sample Addition: Add an excess amount of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride to vials containing a fixed volume of each medium. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaking incubator set at 37 °C for 48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.22 µm PVDF filter to remove any particulate matter.

  • Quantification: Dilute the filtered samples appropriately and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Solid Phase Analysis: Analyze the remaining solid material by techniques such as XRPD or DSC to check for any potential solid-state transformations (e.g., conversion to the free base) during the experiment.[9]

Data Presentation:

MediumpHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.237> 50
SGF (pH 1.2)1.237> 50
Acetate Buffer4.53725.3
FaSSIF (pH 6.5)6.5375.8
Phosphate Buffer7.4371.2
Kinetic Solubility Assessment

Kinetic solubility assays provide a high-throughput method to assess the solubility of a compound under non-equilibrium conditions, which can be relevant to the rapid dissolution and potential precipitation of a drug upon administration.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DMSO Stock Solution (e.g., 10 mM) C Add Stock Solution to Buffer (e.g., 1:100 dilution) A->C B Dispense Aqueous Buffer (PBS, pH 7.4) into 96-well plate B->C D Incubate at Room Temperature (e.g., 2 hours) C->D E Measure Turbidity (Nephelometry or UV-Vis) D->E F Determine Concentration at which Precipitation Occurs E->F G Report Kinetic Solubility F->G

Caption: Workflow for Kinetic Solubility Assessment.

Chemical Stability Profiling

A comprehensive stability assessment involves subjecting the drug substance to a variety of stress conditions to identify potential degradation products and establish degradation pathways.[10][11] This information is crucial for developing a stability-indicating analytical method and for defining appropriate storage and handling conditions.

Solution State Stability

The stability of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in solution is evaluated under conditions of hydrolysis, oxidation, and photolysis.

Causality Behind Experimental Choices:

  • Hydrolysis: Forced hydrolysis studies across a range of pH values (acidic, neutral, basic) are performed to determine the susceptibility of the molecule to acid/base-catalyzed degradation.[10][12]

  • Oxidation: The presence of electron-rich amino groups makes the molecule susceptible to oxidation.[3][4] Hydrogen peroxide is used as a common oxidizing agent to simulate oxidative stress.[3][11]

  • Photostability: Many aromatic and heterocyclic compounds are sensitive to light. Photostability testing is conducted according to ICH Q1B guidelines to assess the potential for photodegradation.

Experimental Protocols:

A. Hydrolytic Stability:

  • Prepare solutions of the compound (e.g., 0.5 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

  • Store aliquots of each solution at 60 °C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute for HPLC analysis.

  • Analyze for the appearance of degradation products and the loss of the parent compound.

B. Oxidative Stability:

  • Prepare a solution of the compound (e.g., 0.5 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Add a controlled amount of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Monitor the reaction by HPLC at various time points until approximately 10-20% degradation is observed.[3]

C. Photostability:

  • Expose a solution of the compound, as well as the solid drug substance, to a light source that meets ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples by HPLC after exposure to assess the extent of degradation.

Solid-State Stability (Forced Degradation)

Forced degradation studies in the solid state are essential to understand the intrinsic stability of the drug substance and its susceptibility to environmental factors during storage and handling.[11][]

Experimental Protocol:

  • Place accurately weighed samples of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in open glass vials.

  • Expose separate samples to the following conditions:

    • Thermal: 80 °C

    • Thermal/Humidity: 60 °C / 75% RH[14]

    • Photolytic: As per ICH Q1B for solid samples.

  • At predetermined time points (e.g., 1, 3, 7, 14 days), remove samples and dissolve them in a suitable solvent.

  • Analyze by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Data Presentation:

ConditionDurationAssay (% of Initial)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 N HCl, 60°C24h98.50.8Not Detected
0.1 N NaOH, 60°C24h92.14.5 (N-oxide)1.2
3% H₂O₂, RT8h89.76.8 (N-oxide)2.1
Light (ICH Q1B)-95.31.52.4
80°C (Solid)14d99.2Not DetectedNot Detected
60°C/75%RH (Solid)14d98.80.5Not Detected

Forced Degradation Workflow Diagram:

G cluster_stress Stress Conditions API N2-(4-fluorophenyl)pyridine- 2,3-diamine dihydrochloride Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Humidity Humidity (60°C/75%RH, Solid) API->Humidity Analysis Stability-Indicating HPLC Analysis (Assay, Purity, Mass Balance) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Humidity->Analysis Outcome Identify Degradation Products Establish Degradation Pathways Define Storage Conditions Analysis->Outcome

Caption: Forced Degradation Experimental Workflow.

Conclusion and Forward-Looking Strategy

The experimental framework detailed in this guide provides a robust methodology for the comprehensive characterization of the solubility and stability of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride. The anticipated results suggest that the compound, as a dihydrochloride salt, will exhibit good aqueous solubility in acidic conditions, which is favorable for oral absorption. However, the presence of amine functionalities indicates a potential susceptibility to oxidative and base-catalyzed degradation.

The insights gained from these studies are foundational for:

  • Formulation Development: Selecting appropriate excipients and manufacturing processes that mitigate degradation risks.

  • Analytical Method Development: Ensuring the primary analytical method is stability-indicating and capable of resolving all significant degradation products.

  • Packaging and Storage: Defining appropriate packaging and storage conditions to ensure the long-term stability and shelf-life of the final drug product.[][14]

By following the self-validating protocols outlined herein, research and development teams can build a comprehensive data package to support the progression of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride through the drug development pipeline with confidence and scientific rigor.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ijpsr.com. Retrieved March 19, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved March 19, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF NANOSTRUCTURED PARTICLES OF SALT OF KETOCONAZOLE FOR SOLUBILITY ENHANCEMENT. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 19, 2026, from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). ijrpp.com. Retrieved March 19, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). elsevier.com. Retrieved March 19, 2026, from [Link]

  • Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH?. (n.d.). study.com. Retrieved March 19, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ptcourses.com. Retrieved March 19, 2026, from [Link]

  • Pyridine. (2000). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved March 19, 2026, from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved March 19, 2026, from [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. (2005). PubMed. Retrieved March 19, 2026, from [Link]

  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology. Retrieved March 19, 2026, from [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017). researchgate.net. Retrieved March 19, 2026, from [Link]

  • N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information. (n.d.). nextsds.com. Retrieved March 19, 2026, from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). The Royal Society of Chemistry. Retrieved March 19, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved March 19, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (n.d.). East African Community. Retrieved March 19, 2026, from [Link]

  • Solubility, electrochemical behavior and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamine. (2025). ResearchGate. Retrieved March 19, 2026, from [Link]

  • FLUORINE CHEMISTRY. (n.d.). University of Rochester. Retrieved March 19, 2026, from [Link]

  • Synthesis and In Vitro Pharmacological Behavior of Platinum(II) Complexes Containing 1,2-Diamino-1-(4-fluorophenyl)-2-alkanol Ligands. (2025). ResearchGate. Retrieved March 19, 2026, from [Link]

  • 2,3-Diaminopyridine. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • N2-(4-chlorophenyl)pyridine-2,3-diamine — Chemical Substance Information. (n.d.). nextsds.com. Retrieved March 19, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). kanazawa-u.ac.jp. Retrieved March 19, 2026, from [Link]

  • N2-(4-chlorophenyl)pyridine-2,3-diamine. (n.d.). PubChemLite. Retrieved March 19, 2026, from [Link]

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, a key intermediate in pharmaceutical research. The described synthetic route is a multi-step process commencing with the nitration of 2-aminopyridine, followed by reduction to form the diamine, subsequent Buchwald-Hartwig amination for the introduction of the 4-fluorophenyl group, and concluding with the formation of the dihydrochloride salt. This guide offers a detailed, step-by-step protocol, explains the rationale behind experimental choices, and includes visual aids to illustrate the workflow, ensuring scientific integrity and practical applicability for researchers in organic and medicinal chemistry.

Introduction

N2-Aryl-substituted pyridine-2,3-diamines are important scaffolds in medicinal chemistry, frequently appearing in the structure of biologically active compounds. The title compound, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, serves as a crucial building block for the synthesis of various heterocyclic systems with potential therapeutic applications. The pyridine moiety is a common feature in a vast array of pharmaceuticals, and the ability to functionalize it with specific aryl amines is of significant interest in drug discovery and development.

This application note details a reliable and reproducible synthetic pathway to obtain N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride. The presented methodology is grounded in established chemical transformations, including nitration, nitro group reduction, and palladium-catalyzed cross-coupling reactions.

Synthetic Pathway Overview

The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is proposed to proceed via a four-step sequence, starting from the readily available 2-aminopyridine. The key transformations are:

  • Step 1: Nitration of 2-Aminopyridine to introduce a nitro group at the 3-position.

  • Step 2: Reduction of the Nitro Group to yield 2,3-diaminopyridine.

  • Step 3: Buchwald-Hartwig Amination to couple 2,3-diaminopyridine with 1-bromo-4-fluorobenzene.

  • Step 4: Dihydrochloride Salt Formation to afford the final product.

Synthetic_Pathway Start 2-Aminopyridine Step1_Product 2-Amino-3-nitropyridine Start->Step1_Product Nitration (H2SO4, HNO3) Step2_Product Pyridine-2,3-diamine Step1_Product->Step2_Product Reduction (e.g., Fe/HCl or H2, Pd/C) Step3_Product N2-(4-fluorophenyl)pyridine-2,3-diamine Step2_Product->Step3_Product Buchwald-Hartwig Amination (1-bromo-4-fluorobenzene, Pd catalyst, ligand, base) Final_Product N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride Step3_Product->Final_Product Salt Formation (HCl)

Caption: Proposed synthetic pathway for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitropyridine

The nitration of 2-aminopyridine is a critical step that must be carefully controlled to favor the formation of the 3-nitro isomer over the 5-nitro isomer.[1]

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 2-aminopyridine in portions, ensuring the temperature does not exceed 10 °C.

  • Once the 2-aminopyridine has completely dissolved, cool the mixture to 0 °C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is approximately 8.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-3-nitropyridine.

Reagent/ParameterQuantity/Value
2-Aminopyridine1.0 eq
Conc. H₂SO₄5-10 vol
Conc. HNO₃1.1 eq
Reaction Temperature0-5 °C
Reaction Time3-4 hours
Expected Yield40-50%
Step 2: Synthesis of Pyridine-2,3-diamine

The reduction of the nitro group in 2-amino-3-nitropyridine can be achieved through various methods, including catalytic hydrogenation or using reducing metals in an acidic medium.[1]

Protocol (using Iron in Hydrochloric Acid):

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder and a solution of hydrochloric acid in ethanol/water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 2-amino-3-nitropyridine portion-wise to the refluxing mixture.

  • After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a concentrated sodium hydroxide solution to pH 9-10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford pyridine-2,3-diamine.

Reagent/ParameterQuantity/Value
2-Amino-3-nitropyridine1.0 eq
Iron Powder3-5 eq
Conc. HClcatalytic
SolventEthanol/Water
Reaction TemperatureReflux
Reaction Time2-4 hours
Expected Yield70-85%
Step 3: Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction allows for the efficient coupling of pyridine-2,3-diamine with 1-bromo-4-fluorobenzene.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pyridine-2,3-diamine, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N2-(4-fluorophenyl)pyridine-2,3-diamine.

Reagent/ParameterQuantity/Value
Pyridine-2,3-diamine1.0 eq
1-Bromo-4-fluorobenzene1.1 eq
Palladium Catalyst1-5 mol%
Phosphine Ligand2-10 mol%
Base1.5-2.0 eq
SolventToluene or Dioxane
Reaction Temperature80-110 °C
Reaction Time12-24 hours
Expected Yield60-80%
Step 4: Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine Dihydrochloride

The final step involves the formation of the dihydrochloride salt to improve the compound's stability and solubility in aqueous media.

Protocol:

  • Dissolve the purified N2-(4-fluorophenyl)pyridine-2,3-diamine in a minimal amount of a suitable solvent such as methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • A precipitate should form upon addition of the acid.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any excess acid.

  • Dry the product under vacuum to yield N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride as a stable solid.

Reagent/ParameterQuantity/Value
N2-(4-fluorophenyl)pyridine-2,3-diamine1.0 eq
Hydrochloric Acid2.2 eq
SolventMethanol or Isopropanol
Precipitation SolventDiethyl Ether
Reaction Temperature0 °C
Reaction Time30-60 minutes
Expected Yield>95%

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

References

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents.
  • BenchChem. (n.d.).
  • Schickh, O. V., et al. (1936). Über die Herstellung von 2,3-Diaminopyridin-Verbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2593-2605.
  • Wagaw, S., & Buchwald, S. L. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(15), 5771–5774.
  • Ramos, M. C., et al. (2012). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][3] diazepinols. Tetrahedron, 68(47), 9685-9694.

  • Al-Suwaidan, I. A., et al. (2013).
  • ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(18), 2127-2144.
  • Chem-Impex. (n.d.). 3-Amino-2-nitropyridine.
  • PubChem. (n.d.). 2,3-Diaminopyridine.
  • NextSDS. (n.d.). N2-(4-fluorophenyl)

Sources

Application of N2-(4-Fluorophenyl)pyridine-2,3-diamine Dihydrochloride in Kinase Assays: A Fragment-Based Scaffold for ATP-Competitive Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of targeted oncology and immunology, the development of small-molecule kinase inhibitors relies heavily on identifying robust hinge-binding pharmacophores. N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS 1820711-57-6) is a highly privileged building block and reference fragment utilized in Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) assay development.

The 2-aminopyridine motif is a well-established hinge-binding core found in several FDA-approved kinase inhibitors, such as Crizotinib[1], and advanced clinical candidates targeting PI3K[2], MAP4K4[3], and Aurora kinases[4]. In assay development, this specific diamine serves as an ideal starting point for two reasons:

  • Structural Mimicry: The 2-aminopyridine core establishes critical bidentate hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP[2].

  • Synthetic Versatility: The free 3-amino group provides a versatile synthetic handle for cyclization into imidazo[4,5-b]pyridines—a class of compounds renowned for their potent kinase inhibitory properties[4].

Mechanistic Overview: The Hinge-Binding Paradigm

The efficacy of N2-(4-fluorophenyl)pyridine-2,3-diamine in biochemical assays stems from its precise structural complementarity with the ATP-binding pocket. The pyridine nitrogen acts as a hydrogen bond acceptor, and the exocyclic 2-amine acts as a hydrogen bond donor, interacting directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Val/Leu/Met residues depending on the specific kinase)[3]. Simultaneously, the para-fluoro substitution on the phenyl ring enhances metabolic stability and increases lipophilic interactions (van der Waals and π-π stacking) within the adjacent hydrophobic pocket, driving both initial affinity and isoform selectivity[2].

G Kinase Kinase ATP Pocket Hinge Hinge Region (H-bond Donor/Acceptor) Kinase->Hinge contains Hydrophobic Hydrophobic Pocket Kinase->Hydrophobic adjacent to Fragment N2-(4-fluorophenyl)pyridine -2,3-diamine Fragment->Hinge 2-aminopyridine core (H-bonding) Fragment->Hydrophobic 4-fluorophenyl group (π-π / Van der Waals)

Binding mechanism of N2-(4-fluorophenyl)pyridine-2,3-diamine within the kinase ATP-binding site.

Experimental Protocols: A Self-Validating Assay Cascade

To validate this fragment and its downstream imidazo[4,5-b]pyridine derivatives, a self-validating cascade of biophysical and biochemical assays is required. The causality of this workflow ensures that direct target engagement (SPR) is proven before functional inhibition (TR-FRET) is quantified.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality & Rationale: Fragment hits often possess low micromolar to millimolar affinities. SPR provides real-time, label-free detection to confirm direct binding, calculate the dissociation constant ( Kd​ ), and evaluate binding kinetics ( kon​/koff​ ) before committing to complex synthetic elaboration.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the His-tagged or biotinylated target kinase (e.g., MAP4K4 or Aurora A) onto a CM5 or SA sensor chip using standard amine coupling or streptavidin capture. Target a high immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Compound Preparation: Dissolve N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in 100% DMSO to a 10 mM stock. Prepare a 2-fold dilution series (from 500 µM down to 3.9 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Solvent Correction: Prepare a DMSO calibration series (4.5% to 5.5% DMSO) to correct for bulk refractive index changes caused by solvent mismatch.

  • Binding Assay: Inject the fragment concentration series over the active and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the sensograms (subtract reference flow cell and blank buffer injections). Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the Kd​ .

Protocol 2: Biochemical Screening via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous format to measure the IC50​ of the fragment and its derivatives by quantifying the inhibition of substrate phosphorylation. The time-resolved nature eliminates compound auto-fluorescence interference, ensuring trustworthy data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Incubation: Add 2.5 µL of the fragment (serial dilutions in 4% DMSO/buffer) to a 384-well low-volume proplate. Add 5 µL of the target kinase (e.g., 1 nM final concentration). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the hinge-binder.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (e.g., ULight-labeled peptide substrate and ATP at its apparent Km​ ). Centrifuge the plate briefly (1000 rpm, 1 min).

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature in the dark.

  • Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm for Europium and 665 nm for ULight). Calculate the FRET ratio (665/615) and determine the IC50​ using a 4-parameter logistic fit.

G Step1 Step 1: Kinase + Fragment Incubation Step2 Step 2: ATP + Substrate Addition Step1->Step2 15 min Pre-equilibrium Step3 Step 3: Stop Buffer + Eu-Antibody + Tracer Step2->Step3 60 min Kinase Reaction Step4 Step 4: TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 60 min Equilibration

Step-by-step workflow for the TR-FRET biochemical kinase assay.

Quantitative Data Presentation

The following table summarizes representative profiling data for the N2-(4-fluorophenyl)pyridine-2,3-diamine scaffold and a downstream cyclized imidazo[4,5-b]pyridine derivative against a panel of representative kinases, demonstrating its utility as a versatile hinge-binding core[2][3][4].

Compound StageTarget KinaseAssay TypeParameterRepresentative Value
Fragment Scaffold (N2-(4-fluorophenyl)pyridine-2,3-diamine)MAP4K4SPR Kd​ 45.2 µM
Fragment Scaffold Aurora ATR-FRET IC50​ 125 µM
Fragment Scaffold PI3KβThermal Shift (DSF) ΔTm​ +2.1 °C
Optimized Derivative (Imidazo[4,5-b]pyridine analog)MAP4K4TR-FRET IC50​ 0.015 µM
Optimized Derivative Aurora ATR-FRET IC50​ 0.042 µM

References

  • Title: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Medicinal Chemistry URL
  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: ACS Medicinal Chemistry Letters URL
  • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
  • Title: Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine...

Sources

using N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N2-(4-Fluorophenyl)pyridine-2,3-diamine Dihydrochloride in Fragment-Based Drug Discovery (FBDD)

Scientific Rationale & Scaffold Anatomy

In Fragment-Based Drug Discovery (FBDD), the selection of high-quality starting chemical matter is the most critical determinant of downstream success. N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride represents a highly privileged, dual-purpose fragment scaffold designed specifically to overcome common bottlenecks in biophysical screening and structure-based drug design (SBDD).

  • The 2,3-Diaminopyridine Core (The Anchor): This motif is a well-documented "privileged scaffold" for targeting enzymes with active-site aspartates or hinge regions. In kinases (e.g., DYRK1A, PI3K), the diaminopyridine acts as an ATP-mimetic, forming robust bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region[1]. In aspartyl proteases like β -secretase (BACE-1), it forms charged, bidentate interactions directly with the catalytic aspartic acid residues [2].

  • The 4-Fluorophenyl Moiety (The Reporter & Vector): The incorporation of a fluorine atom transforms this fragment into an exquisite probe for Ligand-Observed 19 F NMR screening . Because fluorine is virtually absent in biological systems, 19 F NMR provides a 100% background-free spectrum. Furthermore, the 19 F nucleus is hyper-responsive to changes in its local chemical environment, making it highly sensitive to weak fragment-protein interactions ( Kd​ in the high μ M to mM range) [3]. Structurally, the phenyl ring serves as a highly directional vector for fragment growing into adjacent hydrophobic pockets (e.g., the S1/S2' pockets in proteases or the DFG-out pocket in kinases).

  • The Dihydrochloride Salt Form (The Enabler): Fragment screening requires exceptionally high ligand concentrations (typically 0.5 mM to 2.0 mM for NMR, and up to 50 mM for X-ray crystallographic soaking). The free base of diaminopyridines is often poorly soluble in aqueous buffers and prone to oxidation. The dihydrochloride salt ensures rapid, complete dissolution in aqueous media without the need for high concentrations of DMSO, which can destabilize target proteins and cause assay interference [4].

Physicochemical & Biophysical Profile

To effectively utilize this fragment, its baseline metrics must align with the "Rule of Three" (Ro3) for FBDD. The table below summarizes the quantitative data that makes this fragment an ideal starting point.

ParameterValueFBDD Implication
Molecular Weight 290.16 g/mol (Salt) / 217.24 g/mol (Free Base)Optimal for Ro3; allows ample room for chemical elaboration (fragment growing).
cLogP (Free Base) ~1.8Excellent starting lipophilicity; minimizes non-specific hydrophobic aggregation.
Hydrogen Bond Donors 3Facilitates strong directional anchoring (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 2Enhances aqueous solubility and target interaction networking.
Aqueous Solubility >50 mM (in standard PBS, pH 7.4)Dihydrochloride salt enables high-concentration X-ray soaking without precipitation.
19 F NMR Chemical Shift ~ -115 to -120 ppm (environment dependent)Sharp, distinct singlet ideal for T2​ relaxation or STD-NMR multiplexing.

FBDD Workflow Integration

The following workflow illustrates how to deploy this fragment through a self-validating pipeline, moving from primary biophysical screening to structural elucidation.

FBDD_Workflow A N2-(4-fluorophenyl)pyridine- 2,3-diamine 2HCl B Primary Screen: 19F NMR (CPMG T2 Filter) A->B High Aqueous Solubility C Orthogonal Validation: X-Ray Crystallography Soaking B->C Confirmed Binding (Signal Attenuation) D Structure-Based Drug Design (Fragment Growing) C->D 3D Binding Pose Elucidated E Lead Compound (Nanomolar Affinity) D->E Optimized Ligand Efficiency (LE)

Figure 1: Integrated FBDD workflow leveraging the physicochemical properties of the fragment.

Experimental Protocols

Protocol 1: Primary Screening via Ligand-Observed 19 F NMR ( T2​ Relaxation)

Causality & Logic: Small molecules in solution tumble rapidly, resulting in a long transverse relaxation time ( T2​ ) and sharp NMR signals. Large proteins tumble slowly, resulting in a short T2​ and broad signals. When the fluorinated fragment binds to the target protein, it adopts the protein's slow tumbling rate. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we filter out signals with short T2​ relaxation times. A binding event is thus definitively observed as a reduction in the 19 F signal intensity compared to a protein-free control[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with 10% D2​O (for NMR lock). Critical: Ensure the buffer is free of paramagnetic impurities (e.g., Cu2+ , Mn2+ ) which artificially shorten T2​ and cause false positives.

  • Sample Formulation:

    • Prepare a 100 mM stock of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in pure water.

    • Dilute the fragment to a final concentration of 500 μ M in the screening buffer.

    • Add 50 μ M of a non-binding fluorinated reference compound (e.g., trifluoroacetic acid, TFA) to serve as an internal control for bulk viscosity changes.

  • Protein Addition: Add the target protein (e.g., a purified kinase domain) to a final concentration of 20 μ M.

  • Data Acquisition: Acquire a 1D 19 F NMR spectrum using a CPMG pulse sequence (e.g., total spin-echo time of 100–400 ms) on a spectrometer equipped with a fluorine-tuned cryogenic probe.

  • Validation: Calculate the percentage of signal attenuation of the fragment relative to the TFA control. An attenuation of >30% strongly indicates a specific binding event.

NMR_Logic Free Free Fragment (Fast Tumbling) T2_Free Long T2 Relaxation (Sharp 19F Signal) Free->T2_Free Bound Protein-Fragment Complex (Slow Tumbling) T2_Bound Short T2 Relaxation (Attenuated 19F Signal) Bound->T2_Bound T2_Free->Bound Add Target Protein

Figure 2: Biophysical logic of T2-filtered 19F NMR fragment screening.
Protocol 2: Orthogonal Validation via X-Ray Crystallography Soaking

Causality & Logic: While NMR confirms binding, it does not provide the spatial vectors required for fragment growing. X-ray crystallography is required to map the exact hydrogen-bonding network. The dihydrochloride salt is uniquely suited for this because it allows for extreme fragment concentrations in the soaking drop without altering the pH or precipitating, which would otherwise destroy the crystal lattice [2].

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Dissolve the fragment directly into the reservoir solution (mother liquor) to a final concentration of 25 mM. The dihydrochloride salt will dissolve readily; verify that the pH of the mother liquor remains stable, adjusting with 0.1 M NaOH if the salt induces slight acidification.

  • Crystal Soaking: Transfer the apo-crystals into the fragment-containing soaking drop using a nylon loop. Incubate for 2 to 24 hours depending on the solvent channel size of the crystal lattice.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) containing 25 mM of the fragment, then flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data. The 4-fluorophenyl ring will provide a distinct, easily identifiable electron density map ( 2Fo​−Fc​ ) due to the heavy electron cloud of the fluorine atom, aiding in unambiguous pose determination.

Protocol 3: Hit-to-Lead Chemistry (Fragment Growing)

Once the binding pose is established, the fragment is evolved. If targeting a kinase, the 2,3-diaminopyridine will typically anchor to the hinge region. The 4-fluorophenyl ring will project toward the hydrophobic specificity pockets. Medicinal chemists can functionalize the fluorophenyl ring (e.g., via Suzuki coupling or nucleophilic aromatic substitution displacing the fluorine if used as a leaving group in later stages) to reach adjacent sub-pockets, thereby driving the Kd​ from the millimolar range down to the nanomolar range while maintaining high Ligand Efficiency (LE) [1].

References

  • Penner, P., Martiny, V., Bellmann, L., et al. "FastGrow: on-the-fly growing and its application to DYRK1A." Journal of Computer-Aided Molecular Design, 2022.[Link]

  • Murray, C. W., et al. "Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β -Secretase." Journal of Medicinal Chemistry, 2007.[Link]

  • Li, Q., & Kang, C. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2024.[Link]

  • Dalvit, C., et al. "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry, 2013.[Link]

Application Note: Experimental Design for N2-(4-fluorophenyl)pyridine-2,3-diamine Dihydrochloride Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Chemical Synthesis, Oncology (Kinase Inhibition), and Neurology (Ion Channel Modulation).

Executive Summary & Mechanistic Grounding

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS 1820711-57-6) is a highly versatile, privileged building block in modern drug discovery. As a Senior Application Scientist, I designed this guide to explore the dual utility of this scaffold.

The structural causality behind its value lies in two key features:

  • The 4-Fluorophenyl Moiety: The substitution of a fluorine atom at the para position of the phenyl ring strategically blocks cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability and lipophilicity of downstream derivatives.

  • The Pyridine-2,3-diamine Core: This arrangement allows for divergent synthetic pathways. It can undergo cyclization to form imidazo[4,5-b]pyridines —potent inhibitors of Aurora A and FLT3 kinases critical in acute myeloid leukemia (AML) [1][1]. Alternatively, it serves as a direct structural homolog to aminopyridine carbamates like flupirtine and retigabine, acting as a precursor for Kv7 (KCNQ) potassium channel openers used in pain and epilepsy management [2][2].

G Start N2-(4-fluorophenyl)pyridine -2,3-diamine 2HCl Syn In Situ Free-Basing & Derivatization Start->Syn Path1 Imidazo[4,5-b]pyridines (Kinase Inhibitors) Syn->Path1 Path2 Aminopyridine Carbamates (Kv7/KCNQ Openers) Syn->Path2 Assay1 TR-FRET Kinase Assay (Aurora A / FLT3) Path1->Assay1 Assay2 Whole-Cell Patch Clamp (CHO-KCNQ2/3 cells) Path2->Assay2 Hit Hit-to-Lead Triage & In Vivo Profiling Assay1->Hit Assay2->Hit

Workflow for synthesis and biological screening of N2-(4-fluorophenyl)pyridine-2,3-diamine.

Protocol 1: Chemical Synthesis of Imidazo[4,5-b]pyridine Derivatives

Causality & Design Choice: We utilize the dihydrochloride salt rather than the free base. Electron-rich diaminopyridines are highly susceptible to rapid air oxidation, degrading into insoluble polymeric tars. The dihydrochloride salt protonates the nitrogens, withdrawing electron density and ensuring long-term shelf stability. A green H₂O-Isopropanol (IPA) solvent system is employed to accelerate the tandem condensation-cyclization reaction via simultaneous electrophile-nucleophile activation [3][3].

Step-by-Step Methodology:
  • In Situ Free-Basing: Suspend 1.0 eq of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in a 1:1 mixture of H₂O-IPA (0.2 M concentration). Add 2.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise at room temperature. Stir for 15 minutes until the solution clarifies, indicating the liberation of the free diamine.

  • Condensation: Add 1.1 eq of the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde for kinase targeting).

  • Oxidative Cyclization: Introduce a catalytic amount of iodine (20 mol%) or utilize open-air reflux conditions. Heat the mixture to 80°C for 4–6 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3x), wash the organic layer with saturated sodium thiosulfate (to quench iodine) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Kinase Profiling (Aurora A / FLT3)

Causality & Design Choice: Imidazo[4,5-b]pyridines bind to the ATP-binding pocket (hinge region) of Aurora kinases. Because these highly conjugated scaffolds often exhibit intrinsic auto-fluorescence, standard fluorescence assays are prone to false positives. We mandate a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The time delay before signal acquisition allows short-lived compound auto-fluorescence to decay, ensuring a self-validating, high-fidelity readout.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of Aurora A or FLT3(ITD) kinase (optimized to EC₈₀ concentration) pre-mixed with the specific biotinylated peptide substrate. Incubate for 15 minutes at 22°C.

  • Reaction Initiation: Add 5 µL of ATP at its apparent Km​ value. Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation Control: Include Staurosporine (pan-kinase inhibitor) as a positive control and DMSO as a negative control. Calculate Z'-factor; the assay is only validated if Z' > 0.6.

Protocol 3: Electrophysiological Profiling (Kv7/KCNQ Channels)

Causality & Design Choice: The 4-fluorophenyl moiety is critical for binding to the hydrophobic pocket in the pore domain of KCNQ channels, stabilizing the open state and shifting the voltage-dependence of activation to more hyperpolarized potentials [4][4]. We utilize Whole-Cell Patch Clamp on CHO cells because they lack endogenous voltage-gated potassium currents, providing a silent background.

Step-by-Step Methodology:
  • Cell Preparation: Plate CHO cells stably expressing KCNQ2/3 or KCNQ4 on glass coverslips.

  • Internal/External Solutions:

    • Intracellular solution: 140 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.3). Causality: High EGTA buffers intracellular calcium to prevent the activation of endogenous Ca²⁺-activated K⁺ channels.

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Patching: Achieve a GΩ seal and rupture the membrane to enter whole-cell configuration. Maintain series resistance <15 MΩ.

  • Voltage Protocol: Hold the cell at -80 mV. Apply 1.5-second depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments, followed by a tail current step to -30 mV.

  • Compound Perfusion & Validation: Perfuse the derivative (1–10 µM). A true KCNQ opener will increase the current amplitude and induce a leftward shift in the V1/2​ of activation. Validate the system by subsequently perfusing XE991 (10 µM), a selective KCNQ blocker, which must completely abolish the induced current.

Quantitative Data Summary

The following table summarizes the expected pharmacological metrics when derivatizing N2-(4-fluorophenyl)pyridine-2,3-diamine into either kinase inhibitors or ion channel modulators.

Derivative ClassPrimary TargetAssay MethodologyKey Pharmacological MetricExpected Range
Imidazo[4,5-b]pyridineAurora A KinaseTR-FRETIC₅₀5 – 50 nM
Imidazo[4,5-b]pyridineFLT3 (ITD mutant)TR-FRETIC₅₀10 – 100 nM
Aminopyridine CarbamateKCNQ2/3 (Kv7.2/7.3)Whole-Cell Patch ClampEC₅₀0.5 – 5.0 µM
Aminopyridine CarbamateKCNQ4 (Kv7.4)Whole-Cell Patch Clamp ΔV1/2​ (Activation Shift)-10 to -25 mV

References

  • Source: Journal of Medicinal Chemistry (PMC)
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL
  • Source: Acta Pharmacologica Sinica (PMC)
  • Source: British Journal of Pharmacology (PMC)

Sources

Application and Protocol Guide for High-Throughput Screening with N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the utilization of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in high-throughput screening (HTS) campaigns. Given the novelty of this compound in extensive screening literature, this guide establishes a foundational framework for its characterization, focusing on a hypothetical, yet highly plausible, application as a protein kinase inhibitor. The principles and protocols detailed herein are designed to be adaptable for screening against various kinase targets.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their biological activity.[1][2] The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent kinase inhibitors.[3] While specific biological targets for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride are not yet extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a valuable screening compound in oncology, immunology, and neurodegenerative disease research.

This guide will focus on a fluorescence-based assay, a common and highly sensitive method in HTS for its adaptability and robustness.[4][5][6] We will detail a protocol for a generic serine/threonine kinase assay, which can be readily adapted to specific kinases of interest.

Compound Profile: N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

PropertyValueSource
CAS Number 41010-70-2[7]
Molecular Formula C₁₁H₁₁FN₄ · 2HClInferred
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Specific Target Organ Toxicity (Single Exposure)[7][8]

Handling and Storage: Due to its hazard profile, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or chemical fume hood.[9][10] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

High-Throughput Screening Workflow

The HTS process is a multi-step procedure that requires careful planning and execution.[1] A typical workflow for screening N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride as a potential kinase inhibitor is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation Dispensing Reagent & Compound Dispensing Compound_Prep->Dispensing Assay_Prep Assay Component Preparation Assay_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_QC Data Quality Control Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response

Figure 1: A generalized workflow for a high-throughput screening campaign.

Experimental Protocol: Fluorescence-Based Kinase Assay

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a hypothetical serine/threonine kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Materials:

  • N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

  • Kinase of interest

  • Kinase substrate (e.g., a generic peptide)

  • ATP

  • ADP detection reagent (e.g., a commercial ADP-Glo™ or similar enzyme-coupled fluorescent assay kit)[11]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plate Preparation:

    • Prepare a stock solution of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in 100% DMSO.

    • Using an acoustic dispenser or other liquid handler, create a serial dilution of the compound in DMSO directly in a 384-well compound plate. This is for the dose-response analysis of identified hits. For the primary screen, a single concentration is typically used.[12]

    • Include wells with DMSO only for negative controls (100% kinase activity) and a known kinase inhibitor for positive controls (0% kinase activity).

  • Assay Procedure:

    • Add 5 µL of assay buffer to all wells of a 384-well assay plate.

    • Transfer 50 nL of the compound solution from the compound plate to the assay plate using an automated liquid handler.

    • Add 5 µL of a 2X kinase/substrate solution (pre-mixed in assay buffer) to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of the ADP detection reagent to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, as per the manufacturer's instructions for the detection reagent.

    • Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Hit Identification

Robust data analysis is critical for the success of any HTS campaign.[13][14] The following workflow outlines the steps from raw data to confirmed hits.

Data_Analysis_Workflow Raw_Data Raw Fluorescence Data Normalization Normalization to Controls Raw_Data->Normalization Z_Factor Z'-Factor Calculation Normalization->Z_Factor Hit_Selection Hit Selection (e.g., >3 SD from mean) Normalization->Hit_Selection Dose_Response_Curve Dose-Response Curve Fitting Hit_Selection->Dose_Response_Curve IC50 IC50 Determination Dose_Response_Curve->IC50

Figure 2: A workflow for HTS data analysis and hit validation.

1. Data Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15] It is calculated using the following formula:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

2. Hit Identification: For the primary screen, hits are typically identified as compounds that produce a signal greater than three standard deviations from the mean of the negative controls. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

3. Dose-Response Analysis: Compounds identified as hits in the primary screen should be further evaluated in a dose-response experiment to determine their potency (IC50). The data is fitted to a four-parameter logistic model to calculate the IC50 value.

Troubleshooting and Considerations

  • False Positives: These can arise from compound autofluorescence, light scattering, or non-specific inhibition.[1] Counter-screens, such as running the assay without the kinase, can help identify false positives.

  • False Negatives: These can occur if the compound concentration is too low or if the compound has poor solubility.[12]

  • Assay Variability: Plate-to-plate and intra-plate variability can be minimized through proper automation, quality control of reagents, and robust statistical analysis.[14]

Conclusion

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride represents a promising, yet under-characterized, compound for high-throughput screening campaigns. This guide provides a robust framework for its evaluation as a potential kinase inhibitor using a fluorescence-based assay. The detailed protocols for experimental execution and data analysis are designed to ensure scientific rigor and the generation of high-quality, actionable data. Researchers are encouraged to adapt these methodologies to their specific kinase targets of interest to unlock the full therapeutic potential of this and other novel chemical entities.

References

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • NextSDS. (n.d.). N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8835430B2 - 2,4-pyrimidinediamine compounds and their uses.
  • IntechOpen. (2020). Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • NextSDS. (n.d.). N2-(4-chlorophenyl)pyridine-2,3-diamine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]

  • J-STAGE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • ACS Publications. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Retrieved from [Link]

  • MDPI. (2023). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Retrieved from [Link]

  • PubMed. (2025). High-throughput discovery of fluoroprobes that recognize amyloid fibril polymorphs. Retrieved from [Link]

  • MDPI. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]

  • PNAS. (n.d.). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. Retrieved from [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

This document provides comprehensive application notes and detailed protocols for the safe handling and storage of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride. This compound, an aromatic amine hydrochloride salt, requires careful management in a laboratory setting to mitigate potential risks to personnel and to ensure its chemical integrity. The procedures outlined herein are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe research environment. The causality behind each procedural step is explained to provide a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

  • Aromatic Amines: This class of compounds is known for its potential toxicity. Many aromatic amines are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][2] Some aromatic amines are known or suspected carcinogens and mutagens.[1][3] They can also cause skin and eye irritation.[4][5]

  • Hydrochloride Salts: The dihydrochloride salt of this amine will react with water to release hydrochloric acid, creating an acidic and corrosive environment. Concentrated hydrochloric acid is corrosive to metals and biological tissues, particularly the skin, eyes, and respiratory tract.[2][6][7] Inhalation of vapors or dust can cause severe respiratory irritation.[8]

Based on these properties, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride should be treated as a hazardous substance. The primary risks are associated with its potential toxicity, corrosivity, and irritant properties.

GHS Hazard Classification (Anticipated)

While a specific GHS classification is not available, based on related compounds such as 2,3-diaminopyridine, the following classifications should be anticipated:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact. The selection of appropriate PPE is the first line of defense.

  • Hand Protection: Nitrile gloves are recommended. Given the potential for dermal absorption of aromatic amines, it is crucial to ensure gloves are compatible with the compound and any solvents used.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical splash goggles are required at all times when handling the solid compound or its solutions.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory.[2]

  • Respiratory Protection: All handling of the solid compound that may generate dust, as well as the preparation of concentrated solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][4] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used.[2]

Safe Handling Protocols

General Handling Workflow

The following diagram illustrates the standard workflow for handling N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Gather All Necessary Equipment B->C D Retrieve Compound from Storage C->D Proceed to Handling E Weigh Solid Compound D->E F Prepare Solution E->F G Decontaminate Glassware & Equipment F->G Proceed to Cleanup H Dispose of Waste G->H I Clean Work Area H->I J Remove PPE I->J G cluster_incompatible Incompatible Materials compound N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride oxidizers Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) compound->oxidizers Violent Reaction Risk bases Strong Bases (e.g., Sodium Hydroxide) compound->bases Neutralization Reaction, Release of Free Amine metals Active Metals (e.g., Alkali Metals) compound->metals Corrosion, Hydrogen Gas Evolution

Caption: Chemical incompatibility chart.

Waste Disposal

All waste containing N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [5]

Emergency Procedures

  • In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [7]* In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]* In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4]

References

  • Material Safety Data Sheet for Pyridine. (2011). J.T. Baker. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information. NextSDS. [Link]

  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Barbara. [Link]

  • Chemical Incompatibility Guide. (2020). Stanford Environmental Health & Safety. [Link]

  • Safety Data Sheet for Aromatic Amine Decontamination Solution. (2023). SKC Inc.. [Link]

  • Safe Handling Guide: Hydrochloric Acid. (2022). CORECHEM Inc.. [Link]

  • Material Safety Data Sheet. Tri-iso. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • 2,3-Diaminopyridine. PubChem. [Link]

  • Hydrochloric Acid (Hydrogen Chloride). U.S. Environmental Protection Agency. [Link]

  • Appendix I - Hazards Of Functional Groups. University of California, Berkeley, Environment, Health and Safety. [Link]

  • Hydrogen Chloride | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Incompatibility Chart. University of California, Los Angeles, Environmental Health & Safety. [Link]

  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc.. [Link]

  • Incompatibilities. Pharmapproach. [Link]

Sources

Troubleshooting & Optimization

troubleshooting N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride reaction failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We will address common reaction failures, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.

Section 1: Critical Properties & Handling

Before utilizing any reagent, a thorough understanding of its properties is paramount. This section details the essential characteristics of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride that directly impact its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q: What is the primary significance of the "dihydrochloride" salt form?

A: The dihydrochloride salt form is the most critical factor to consider. The two amino groups on the pyridine ring are basic and are protonated by hydrochloric acid to form ammonium chloride salts (R-NH₃⁺ Cl⁻). This has several implications:

  • Reactivity: In this protonated state, the nitrogen lone pairs are unavailable, rendering the molecule non-nucleophilic . It will not participate in reactions requiring a nucleophilic amine (e.g., acylations, alkylations, or couplings) until it is converted to its free base form.[1][2]

  • Solubility: The salt form significantly increases solubility in polar protic solvents like water or methanol, while decreasing solubility in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1]

  • Stability & Handling: The salt is generally a more stable, crystalline solid that is easier to handle and weigh compared to the often more sensitive free base. Amine salts also prevent the decomposition that can occur with free amines under certain conditions.[3]

Q: How should I properly store and handle this reagent?

A: Proper storage is crucial for maintaining the integrity of the reagent.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] Refrigeration is recommended.

  • Hygroscopicity: Like many salts, it can be hygroscopic. Minimize exposure to atmospheric moisture.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids (unless intended for a specific reaction).[4]

Physicochemical Data Summary
PropertyValueSource
CAS Number 41010-70-2[6]
Molecular Formula C₁₁H₁₀FN₃ · 2HClDerived
Molecular Weight 282.14 g/mol Derived
Appearance Typically an off-white to light brown solidGeneral Knowledge
Solubility Soluble in water, methanol; sparingly soluble in ethanol; poorly soluble in aprotic organic solvents like THF, DCM, and toluene.General Chemical Principles

Section 2: Troubleshooting Guide for Common Reaction Failures

This section addresses the most common issues encountered when using N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride as a reactant.

Q1: My reaction shows no conversion, and I've recovered only my starting material. What went wrong?

A1: The most probable cause is the failure to generate the nucleophilic free base from the dihydrochloride salt. The starting material you are adding to the reaction is not reactive.

Root Cause Analysis & Solution Workflow

The core issue is the presence of protonated, non-nucleophilic amine groups. To initiate a reaction, you must add a suitable base to deprotonate these ammonium salts.

G cluster_0 The Problem: Non-Nucleophilic Starting Material cluster_1 The Solution: In Situ Free Base Generation start N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (Non-Nucleophilic Salt) reagent Add Electrophile (e.g., Acyl Chloride) start->reagent no_rxn No Reaction: Starting Material Recovered reagent->no_rxn start_sol Dihydrochloride Salt add_base Add ≥ 2 eq. of Base (e.g., TEA, DIPEA) Stir to Neutralize start_sol->add_base free_base Reactive Free Base (Nucleophilic) add_base->free_base add_reagent Add Electrophile free_base->add_reagent product Successful Reaction: Desired Product Formed add_reagent->product SideReactions cluster_paths Reaction Pathways start N2-(4-fluorophenyl)pyridine-2,3-diamine (Free Base) desired Desired Reaction (at 3-NH₂) start->desired + Electrophile (Controlled Temp) side1 Side Reaction 1 (at 2-NHAr) start->side1 + Electrophile (High Temp) side2 Side Reaction 2 (at Pyridine-N) start->side2 + Strong Alkylating Agent decomp Reagent Decomposition

Caption: Potential competitive reaction pathways.

Troubleshooting Protocol for Selectivity
  • Control Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C) and add the electrophile slowly and dropwise. This minimizes the energy available to overcome the activation barrier for less favorable side reactions.

  • Check Order of Addition: Always add the electrophile to the solution of the free base, not the other way around. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the most nucleophilic site.

  • Use a Hindered Base: If you suspect your base is interfering, switch to a non-nucleophilic, hindered base like DIPEA.

  • Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially if the reaction requires heating for an extended period.

Q3: Purification of my final product is difficult due to persistent impurities. What are the best practices?

A3: Pyridine-containing compounds can be challenging to purify. Their basicity can cause tailing on silica gel chromatography, and their polarity can complicate extractions.

Recommended Purification Strategies
  • Acid-Base Extraction: This is a powerful technique for separating your basic product from non-basic impurities.

    • Step A: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

    • Step B: Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer.

    • Step C: Separate the layers. Discard the organic layer containing non-basic impurities.

    • Step D: Basify the aqueous layer to pH > 9 with a base like NaOH or Na₂CO₃.

    • Step E: Re-extract your now-neutral product back into an organic solvent.

    • Step F: Wash with brine, dry over Na₂SO₄, and concentrate.

  • Chromatography Modifications:

    • Tailing on Silica: The acidic nature of silica gel interacts strongly with the basic pyridine nitrogen, causing significant peak tailing.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate/0.5% TEA). This neutralizes the active sites on the silica, leading to sharper peaks and better separation.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find a system where your product is soluble when hot but sparingly soluble when cold.

Section 3: Example Protocol: Synthesis of a 4-Azabenzimidazole

This validated protocol for the condensation of N2-(4-fluorophenyl)pyridine-2,3-diamine with a benzaldehyde derivative illustrates the principles discussed above. This reaction type is a common application for this substrate. [7]

Reaction Scheme

(A proper chemical drawing would be here)

Step-by-Step Methodology
  • Free Base Generation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (1.0 g, 3.54 mmol).

  • Suspend the solid in ethanol (20 mL).

  • Add triethylamine (1.1 mL, 7.80 mmol, 2.2 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes. A more homogeneous solution should form.

  • Condensation Reaction: Add 4-chlorobenzaldehyde (0.52 g, 3.72 mmol, 1.05 equivalents) to the flask.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 mL).

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Add deionized water (30 mL) to precipitate the crude product.

  • Stir for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, washing with cold water (2 x 15 mL) and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine as a crystalline solid.

References

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents. Arkivoc, 2023(vii), 202312124. [Link]

  • Stourton, C. (2019). Spectroscopy of Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Surrey, A. R. (2012). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1959-1975. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • NextSDS. (n.d.). N2-(4-fluorophenyl)pyridine-2,3-diamine. [Link]

  • Ghorab, M. M., et al. (2017). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 22(10), 1685. [Link]

  • Truttmann, L. K., et al. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials, 5(2), 1166–1174. [Link]

  • Trusler, J. P. M. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 148-150. [Link]

Sources

Technical Support Center: Purification of N2-(4-fluorophenyl)pyridine-2,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS: 1820711-57-6)[1]. This highly polar intermediate is critical in the synthesis of substituted aminopyridine therapeutics, such as flupirtine and retigabine analogs[2].

Due to the electron-rich nature of the 2,3-diamine moiety, this compound is highly susceptible to oxidation, resulting in intensely colored impurities and significant yield losses during isolation[3]. This guide provides field-proven troubleshooting strategies, a self-validating purification protocol, and the mechanistic reasoning behind each step to ensure maximum recovery and purity.

Quantitative Comparison of Purification Strategies

Selecting the right purification strategy depends heavily on the impurity profile of your crude batch. Below is a summary of standard methodologies to help you evaluate the best approach:

Purification StrategyTypical Yield (%)Expected Purity (HPLC)ScalabilityKey AdvantagePrimary Limitation
Direct Recrystallization (IPA/Water) 50 - 65%95 - 98%HighSimple, single-step process.Fails to remove heavy oxidative discoloration.
Free-Basing, Carbon Treatment & Re-salting 75 - 85%> 99.5%HighEffectively removes colored polymeric impurities.Requires strict inert atmosphere handling.
Reverse-Phase Chromatography (C18) 40 - 50%> 99.9%LowResolves closely related regioisomers.High solvent consumption; poor industrial viability.

Troubleshooting & FAQs

Q1: My crude dihydrochloride salt has turned dark brown/purple. What causes this, and how can I rescue the batch?

The Causality: The free base form of 2,3-diaminopyridines is notoriously oxygen-sensitive. In the presence of ambient oxygen and light, the diamine undergoes oxidative coupling to form highly conjugated, intensely colored polymeric impurities (such as azo compounds or quinoxaline derivatives). Furthermore, these compounds can form charge-transfer complexes that deeply discolor the batch even at trace impurity levels. The Solution: Direct recrystallization of the salt will not remove these impurities because they often co-crystallize within the lattice. You must perform a free-basing and decolorization workflow . Convert the salt to the free base using aqueous ammonia, extract it into an organic solvent (like ethyl acetate), and treat it with activated carbon under a nitrogen atmosphere. The activated carbon effectively traps the large, planar oxidative impurities[2].

Q2: During the re-salting process, my product "oils out" instead of forming a crystalline solid. How do I induce crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the target molecule becomes supersaturated in a solvent system where its melting point is lower than the phase separation temperature. This is highly common when re-salting diamines in solvents with high water content, as the dihydrochloride salt is extremely hygroscopic. The Solution: Exclude water from the re-salting step. Use anhydrous isopropanol (IPA) or methanol as your solvent[3]. When adding the acid, use anhydrous HCl gas dissolved in IPA rather than aqueous concentrated HCl. If oiling still occurs, cool the mixture to 0-5 °C and introduce a seed crystal of pure N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride to bypass the nucleation energy barrier[4].

Q3: Why do I see a persistent impurity at +16 Da in my LC-MS analysis?

The Causality: A +16 Da mass shift in an electron-rich pyridine diamine strongly indicates N-oxidation, resulting in a pyridine N-oxide impurity. This occurs if the reaction or purification was exposed to oxidizing agents or prolonged atmospheric oxygen at elevated temperatures. The Solution: To prevent N-oxide formation, all heating steps (e.g., refluxing during recrystallization or carbon treatment) must be conducted under a strict inert gas blanket (Argon or Nitrogen)[3]. If the impurity is already present, reverse-phase chromatography or selective recrystallization from a less polar solvent mixture (e.g., IPA/toluene) may be required, as N-oxides are significantly more polar than the parent diamine.

Purification Workflow & Logical Diagram

The following diagram illustrates the logical progression of the most effective purification strategy for heavily discolored batches: Free-basing, Decolorization, and Re-salting.

G Crude Crude N2-(4-fluorophenyl)pyridine -2,3-diamine 2HCl FreeBase Free-Basing (aq. NH3 or NaOH) Crude->FreeBase pH Adjustment Extract Solvent Extraction (Ethyl Acetate / IPA) FreeBase->Extract Phase Separation Charcoal Decolorization (Activated Carbon under N2) Extract->Charcoal Impurity Removal Resalt Re-salting (HCl in Isopropanol) Charcoal->Resalt Filtration & Acidification Pure Pure Dihydrochloride Salt (>99% HPLC Purity) Resalt->Pure Crystallization

Caption: Purification workflow for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

Standard Operating Procedure (SOP): Free-Basing & Re-Salting

This protocol is designed as a self-validating system : the visual transition from a dark aqueous layer to a clear organic filtrate, followed by the immediate precipitation of white crystals upon acidification, serves as an intrinsic indicator of success at each stage.

Reagents & Materials:

  • Crude N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

  • Aqueous Ammonia (25%) or 2M NaOH

  • Ethyl Acetate (EtOAc)

  • Activated Carbon (Charcoal)

  • Anhydrous Isopropanol (IPA)

  • HCl in Isopropanol (5-6 M)

  • Nitrogen/Argon gas line & Celite pad

Step-by-Step Methodology:

  • Dissolution & Free-Basing:

    • Suspend the crude dihydrochloride salt in deionized water (approx. 10 mL/g).

    • Under continuous stirring, slowly add aqueous ammonia (25%) until the pH reaches 9.0 - 10.0[2]. The highly water-soluble salt will convert to the hydrophobic free base, precipitating as a suspension.

  • Extraction:

    • Add Ethyl Acetate (15 mL/g) to the aqueous suspension.

    • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

    • Separate the organic (top) layer. Extract the aqueous layer once more with EtOAc. Combine the organic layers. Self-validation: The organic layer should contain the product, leaving highly polar inorganic impurities in the dark aqueous phase.

  • Decolorization (Critical Step):

    • Transfer the combined organic layers to a round-bottom flask. Purge the headspace with Nitrogen gas to prevent oxidation.

    • Add activated carbon (10-15% w/w relative to crude mass)[5].

    • Heat the suspension to 40 °C for 30 minutes under Nitrogen.

    • Filter the hot mixture through a pad of Celite to remove the carbon. Wash the Celite pad with a small amount of warm EtOAc. Self-validation: The resulting filtrate should be pale yellow to colorless.

  • Solvent Exchange:

    • Concentrate the filtrate under reduced pressure to approximately 20% of its original volume.

    • Add anhydrous Isopropanol (IPA) and concentrate again to remove residual EtOAc and trace water (azeotropic removal).

  • Re-Salting & Crystallization:

    • Cool the IPA solution to 0-5 °C using an ice bath.

    • Dropwise, add a stoichiometric excess (2.2 equivalents) of HCl in IPA.

    • Stir at 0-5 °C for 2-3 hours[3]. The pure N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride will precipitate as a fine crystalline solid.

  • Isolation:

    • Filter the crystals under a nitrogen blanket (to prevent moisture absorption).

    • Wash the filter cake with chilled IPA (0 °C).

    • Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • NextSDS. "N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information". NextSDS. Available at:[Link]

  • New Drug Approvals. "Flupirtine Revisited". New Drug Approvals. Available at:[Link]

  • Quick Company. "A Process For The Preparation Of Flupirtine Maleate". QuickCompany. Available at:[Link]

  • Google Patents. "Preparation method of flupirtine maleate (CN103274998B)". Google Patents.

Sources

stability issues of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. This technical resource is designed for researchers and drug development professionals working with N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride [1]. This compound is a critical building block in the synthesis of KCNQ channel openers (e.g., flupirtine analogues) and various kinase inhibitors. Due to its specific chemical architecture, it presents unique stability challenges in solution that require precise handling.

Part 1: Core Causality & Chemical Behavior

Why does this compound degrade in solution? Aromatic diamines, particularly ortho-diaminopyridines, are notoriously susceptible to auto-oxidation in solution[2]. The compound is supplied as a dihydrochloride salt for a specific mechanistic reason: protonation of the nitrogen atoms lowers the highest occupied molecular orbital (HOMO) energy, effectively protecting the electron-rich aromatic ring from oxidative attack[3].

However, when dissolved in aqueous buffers at physiological pH (e.g., pH 7.4), the salt dissociates and deprotonates to form the free base[3]. The unprotonated ortho-diamine rapidly reacts with dissolved oxygen and ambient light to form highly reactive quinonediimine radical intermediates[4]. These intermediates undergo rapid nucleophilic attack and oligomerization, resulting in highly colored (pink, brown, or black) phenazine-like degradants[2][5]. Understanding this causality is the key to preventing assay failure.

Part 2: Troubleshooting FAQs

Q1: My freshly prepared stock solution turned pink, and then brown within a few hours. What happened, and is it still usable? A1: No, the solution is no longer usable. The color change is the macroscopic evidence of oxidative polymerization[2]. Once the solution turns brown, the concentration of your active monomer is significantly compromised. Furthermore, the resulting oligomeric degradants are highly conjugated and can introduce severe assay artifacts, such as fluorescence quenching or off-target protein binding. Root Cause: Exposure to dissolved oxygen and ambient light at a non-acidic pH.

Q2: When I dilute my 10 mM DMSO stock into my biological assay buffer (pH 7.4), the solution becomes cloudy. Is it degrading? A2: This is likely precipitation, not immediate degradation. While the dihydrochloride salt is highly water-soluble, neutralizing the solution to pH 7.4 generates the free base, which has poor aqueous solubility[3]. Solution: Ensure your final DMSO concentration is sufficient to maintain solubility (typically 1-2%), or use a biocompatible co-solvent. Always prepare your dilutions immediately prior to the assay to minimize the time the free base spends in an aqueous environment.

Q3: How should I store my working aliquots to ensure long-term stability? A3: Never store aqueous working aliquots of this compound. For liquid stocks, prepare them in anhydrous, degassed DMSO, purge the headspace with argon, and store in amber vials at -80°C. Freeze-thaw cycles must be strictly avoided as they introduce condensation (water) and oxygen into the system.

Part 3: Quantitative Stability Profile

The following table summarizes the causal relationship between environmental conditions and the stability of pyridine-2,3-diamine derivatives.

Table 1: Representative Stability Profile of Pyridine-2,3-diamine Derivatives in Solution

Solvent / Buffer SystempHEnvironmental ConditionsObserved Half-Life (t½)Primary Degradation Mechanism
0.1 M HCl (Aqueous) < 2.0Ambient Air, Room Temp> 30 DaysNegligible (Maintained protonated state)
Anhydrous DMSO N/AArgon Purged, -80°C> 6 MonthsNegligible (Arrested kinetics & inert environment)
PBS Buffer 7.4Ambient Air, Room Temp< 4 HoursRapid Auto-oxidation (Free base formation)
PBS Buffer 7.4Argon Purged, Dark, 4°C~ 48 HoursSlowed Auto-oxidation
Methanol / Water (1:1) 7.0Ambient Air, UV Light< 1 HourPhoto-catalyzed oxidation
Part 4: Validated Experimental Protocol

Preparation of Oxidation-Resistant Stock Solutions Objective: To formulate a self-validating, stable 10 mM stock solution that resists auto-oxidation. By removing dissolved oxygen and eliminating light exposure, we block the radical initiation step of the quinonediimine pathway.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) into a septum-sealed vial. Sparge the solvent with a steady stream of Argon gas for 15 minutes to displace dissolved O₂.

  • Inert Weighing: Inside a glove box or under an inverted Argon funnel, weigh the required mass of the dihydrochloride salt.

    • Self-Validation Check: The powder should be off-white to pale yellow. If it is pink or brown, the batch has already degraded in the solid state and must be discarded.

  • Dissolution: Add the degassed solvent to the powder. Vortex gently until completely dissolved. Do not sonicate, as ultrasonic cavitation can induce localized heating and generate free radicals.

  • Aliquoting: Dispense the solution into single-use, argon-purged amber microcentrifuge tubes (e.g., 50 µL per tube) to protect from UV/visible light.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Thaw only once immediately before use and discard any unused portion.

Part 5: Degradation Pathway & Mitigation Visualization

G A N2-(4-fluorophenyl)pyridine-2,3-diamine (Dihydrochloride Salt) B Aqueous Solution (Neutral/Basic pH > 6.0) A->B Dissolution G Mitigation: Acidic Buffer (pH < 4.0) A->G pH Control C Free Base Formation (Electron-rich ortho-diamine) B->C Deprotonation D O2 / UV Light Exposure C->D Environmental Stress H Mitigation: Argon Purge & Amber Vials C->H Storage Control E Quinonediimine Intermediates (Highly Reactive Radicals) D->E Auto-oxidation F Colored Degradants (Azo/Phenazine Oligomers) E->F Polymerization I Stable Protonated Stock (Maintains Integrity) G->I Prevents Deprotonation H->I Prevents Oxidation

Figure 1: Oxidative degradation pathway of pyridine-2,3-diamines and targeted mitigation strategies.

Part 6: References
  • Title: Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Highly Selective Rh(III) Recovery from HCl Solutions Using Aromatic Primary Diamines via Formation of Three-Dimensional Ionic Crystals Source: ACS Omega URL: [Link]

  • Title: Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units Source: Polymers (MDPI) URL: [Link]

Sources

Technical Support Center: N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule's Stability Profile

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a complex aromatic amine derivative whose stability is critical for its successful application in research and development. The molecule's structure, featuring a phenylenediamine moiety attached to a pyridine ring, presents inherent stability challenges. The primary degradation pathway for this class of compounds is oxidation.[1][2][3] The aromatic amine groups are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and shifts in pH. This oxidation often leads to the formation of colored quinone-imine species and, subsequently, more complex polymeric materials, manifesting as a visible discoloration of the solid or solution.[2][3]

The dihydrochloride salt form of the compound significantly enhances its stability, particularly in acidic conditions.[4] The protonation of the basic nitrogen atoms protects them from oxidative attack. However, this also means that the compound's stability and solubility are highly dependent on the pH of its environment. Neutral or alkaline conditions deprotonate the amine groups, rendering the resulting free base more susceptible to rapid degradation.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common degradation issues and implementing best practices for the handling, storage, and use of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My solid, which was initially off-white, has turned light brown/pink upon storage. Is it still usable?

  • Likely Cause: This is a classic sign of surface oxidation. The diamine groups on the molecule's surface have likely reacted with atmospheric oxygen. While the bulk of the material may still be pure, the presence of these colored impurities indicates that improper storage or handling has occurred.

  • Immediate Action:

    • Re-evaluate Purity: Before use, perform a purity check using a validated analytical method, such as HPLC-UV or LC-MS, to quantify the level of degradation. Compare the results to the certificate of analysis for the fresh lot.

    • Assess Impact: For sensitive downstream applications, even minor impurities can be detrimental. If purity has dropped significantly, it is recommended to use a fresh, unoxidized lot of the compound. For less sensitive screening, its use may be acceptable, but the results should be interpreted with caution.

  • Long-Term Solution: Implement rigorous storage protocols as outlined in the "Best Practices" section below. Specifically, ensure the compound is stored under a dry, inert atmosphere (argon or nitrogen) and protected from light.[7][8]

Question 2: I dissolved the compound in a neutral buffer (e.g., PBS at pH 7.4), and the solution quickly turned yellow or brown. Why did this happen?

  • Likely Cause: The dihydrochloride salt is most stable at an acidic pH.[6] In a neutral or alkaline buffer, the amine groups are deprotonated to the free base form. This free base is significantly more electron-rich and, therefore, much more susceptible to rapid oxidation by dissolved oxygen in your buffer.[5] Photodegradation from ambient laboratory light can also accelerate this process.

  • Immediate Action: Discard the discolored solution. The observed color change indicates the formation of multiple degradation products, which will compromise your experimental results.

  • Recommended Solution:

    • Use Acidic Buffers: Whenever possible, prepare solutions in a slightly acidic buffer (e.g., pH 3.0-5.5). A citrate or acetate buffer is often a suitable choice.

    • De-gas Solvents: Before dissolving the compound, thoroughly de-gas your buffer or solvent by sparging with nitrogen or argon for 15-20 minutes or by using freeze-pump-thaw cycles. This removes dissolved oxygen, a key reactant in the degradation pathway.

    • Work Quickly: Prepare solutions fresh and use them immediately. Avoid storing solutions, especially at neutral pH, for any extended period.

Question 3: My compound is not dissolving properly in my aqueous buffer, or it precipitates out of solution over time.

  • Likely Cause: This is likely related to pH. As a dihydrochloride salt, the compound's solubility is highest at low pH where the amine groups are fully protonated. As the pH increases towards neutral, you are converting the highly soluble salt into the less soluble free base, which can then precipitate.

  • Solution:

    • Verify pH: Check the pH of your final solution. The addition of the dihydrochloride compound itself can slightly lower the pH of an unbuffered solution.

    • Lower the pH: If your experimental conditions permit, lower the pH of your buffer. You can prepare a stock solution in a weak acidic solution (e.g., 10 mM HCl) and then perform a final dilution into your experimental medium, ensuring the final pH remains in a range where the compound is soluble.

    • Consider Co-solvents: If the pH cannot be altered, the use of a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may help maintain solubility, but stability in these systems must be verified.

Question 4: My HPLC analysis shows several new, small peaks that were not present when I first received the compound. What are they?

  • Likely Cause: These new peaks are almost certainly degradation products. The pattern of degradation can be complex, but they often correspond to initial oxidation products (like quinone-imines) and potentially dimers or oligomers formed from subsequent reactions.[3]

  • Troubleshooting Workflow: Use the following decision tree to diagnose the source of degradation.

Caption: Troubleshooting workflow for identifying sources of degradation.

Best Practices for Handling and Storage

Proactive measures are the most effective way to prevent degradation. Adhere to the following guidelines at all times.

Solid Compound Storage & Handling
  • Atmosphere: The single most critical factor is exclusion of oxygen. Always store the solid compound in a vial with a tight-fitting cap, which is then placed inside a larger, sealed container (like a desiccator or sealed bag) that has been backfilled with a dry, inert gas such as argon or nitrogen.[7]

  • Temperature: Store at the recommended temperature, typically 2-8°C or -20°C, as specified by the supplier. Avoid repeated freeze-thaw cycles. Aliquot the solid into smaller, single-use vials if you will be using it frequently.

  • Light: Protect the compound from light by storing it in an amber vial and keeping it in a dark location (e.g., inside a cabinet or box).[8]

  • Handling: When weighing the compound, do so quickly to minimize exposure to the atmosphere. If possible, perform weighing and aliquoting inside a glove box with an inert atmosphere.[7]

Solution Preparation & Storage
  • Solvent/Buffer Selection:

    • pH: Use de-gassed, slightly acidic aqueous buffers (pH 3.0-5.5) for optimal stability.

    • Purity: Use high-purity (e.g., HPLC grade) solvents and buffers to avoid contaminants that could catalyze degradation.

  • Preparation Technique:

    • De-gas: Thoroughly de-gas all solvents and buffers immediately prior to use.

    • Protect from Light: Prepare solutions in amber glassware or vials wrapped in aluminum foil.

    • Inert Atmosphere: If preparing a stock solution for storage, flush the headspace of the vial with argon or nitrogen before sealing.

  • Storage: The best practice is to always prepare solutions fresh. If short-term storage is unavoidable (e.g., < 24 hours), store the solution at 2-8°C in a sealed amber vial with an inert gas headspace. Never store solutions at room temperature on the benchtop.

Condition Solid State Solution State (Aqueous)
Atmosphere Mandatory: Dry Argon or NitrogenRecommended: Prepare with de-gassed buffers; store under Ar/N₂ headspace.
Temperature 2-8°C or -20°C (as per supplier)2-8°C (short-term only); Prepare Fresh.
Light Store in amber vial in the dark.Use amber vials; protect from ambient light.
pH N/A (is a solid salt)Critical: pH 3.0 - 5.5 for best stability. Avoid pH > 6.
Caption: Summary of recommended storage and handling conditions.

Frequently Asked Questions (FAQs)

  • Q: What is the primary degradation pathway?

    • A: The primary pathway is the oxidation of the electron-rich aromatic amine groups. This process is initiated by oxygen and can be catalyzed by light, heat, and metal ions, and is highly accelerated at neutral to basic pH.[1][9]

  • Q: Can I add an antioxidant to my solution to improve stability?

    • A: While antioxidants like ascorbic acid or glutathione could theoretically help, their addition complicates the experimental system. They may interfere with your assay or have their own stability issues. The preferred and cleaner approach is to prevent oxidation by removing oxygen (de-gassing) and maintaining an acidic pH.

  • Q: How can I confirm the identity of observed degradation products?

    • A: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the definitive technique. This allows for the determination of the exact mass of the impurity peaks, from which you can infer their elemental composition and propose structures (e.g., addition of one oxygen atom, M+16; or dimerization, 2M).

  • Q: Is it safe to handle the compound on an open bench?

    • A: For weighing and solution preparation, standard laboratory personal protective equipment (lab coat, gloves, safety glasses) is required. While short exposure to air for weighing is generally acceptable if done quickly, prolonged exposure should be avoided. The primary concern is the chemical stability of the compound, not acute pyrophoricity.[7]

Protocol: Forced Degradation Study

To proactively understand the stability of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in your specific experimental matrix, a forced degradation study is recommended. This study exposes the compound to harsh conditions to intentionally generate degradation products.[10][11][12] This is essential for developing a robust, stability-indicating analytical method.[11]

Objective

To identify the degradation pathways and products under various stress conditions (hydrolytic, oxidative, photolytic, thermal).

Materials
  • N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

  • HPLC-grade water, acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Stress Application: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.

    • Acid: 0.1 M HCl. Incubate at 60°C.

    • Base: 0.1 M NaOH. Keep at room temperature. Note: Degradation may be very rapid. Take early time points.

    • Oxidative: 3% H₂O₂. Keep at room temperature.

    • Thermal: Dilute with water. Incubate at 60°C.

    • Control: Dilute with water. Keep at room temperature, protected from light.

  • Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction to prevent further degradation before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method. Aim for 5-20% degradation of the parent peak to ensure significant degradants are formed without being overly complex.

  • Data Review: Compare the chromatograms from the stressed samples to the control. Identify and quantify the new peaks formed under each condition. This information will reveal whether the compound is most sensitive to pH, oxidation, or other factors.

References

  • Bacterial degradation of monocyclic aromatic amines. PMC. Available at: [Link]

  • Electro-Oxidation of Phenylenediamines and Related Compounds at Platinum Electrodes. Effects of Acid Strength. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of a new pyridine-containing diamine and related polyimide. ResearchGate. Available at: [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. A3P. Available at: [Link]

  • Best Practices for Storing Hydrochloric Acid Safely. PatSnap. Available at: [Link]

  • Oxidation of p-Phenylenediamine. ResearchGate. Available at: [Link]

  • Chloro-containing host compounds with fused tricyclic moieties and diamino linkers: host ability and affinity behaviour in pyridine/methylpyridines. CrystEngComm (RSC Publishing). Available at: [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl] - SciSpace. SciSpace. Available at: [Link]

  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available at: [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. Available at: [Link]

  • Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. Google Patents.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. CORE. Available at: [Link]

  • Di- and Trinuclear Complexes with the Mono- and Dianion of 2,6-Bis(phenylamino)pyridine: High-Field Displacement of Chemical Shifts Due to the Magnetic Anisotropy of Quadruple Bonds. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines by Peroxydisulfate in the Presence of Tri-2,2' - CORE. CORE. Available at: [Link]

  • The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed. Available at: [Link]

  • Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews - Oxford Academic. Available at: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.. Available at: [Link]

  • Oxidation of phenylenediamines and possible polymeric products. ResearchGate. Available at: [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. ScienceDirect. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

Sources

common pitfalls in the synthesis of substituted pyridine-2,3-diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center . This portal is designed for drug development professionals and synthetic chemists working with substituted pyridine-2,3-diamines. These compounds are critical precursors for imidazo[4,5-b]pyridines, azabenzimidazoles, and various pharmaceutical active ingredients.

Below, you will find expert troubleshooting guides, validated protocols, and mechanistic insights to overcome the most common synthetic bottlenecks.

Section 1: Troubleshooting Guides & FAQs

Q1: When I attempt direct nitration of 2-aminopyridine, I get a messy, difficult-to-separate mixture of isomers. How can I force regioselectivity at the 3-position? A1: Direct electrophilic aromatic substitution (nitration) of 2-aminopyridine is inherently unselective, yielding a problematic mixture of 3-nitro and 5-nitro isomers[1]. To achieve strict regioselectivity, you must employ a steric blocking strategy. By first brominating 2-aminopyridine, the bulky bromine atom occupies the 5-position (forming 2-amino-5-bromopyridine). This physically blocks the 5-position, directing the subsequent nitration exclusively to the 3-position to yield 2-amino-5-bromo-3-nitropyridine[1]. The bromine "blocker" can later be removed during the nitro-reduction step.

Q2: During the catalytic hydrogenation of 2-amino-5-bromo-3-nitropyridine to 2,3-diaminopyridine, my reaction stalls and the catalyst dies. What causes this? A2: This is a classic case of catalyst poisoning caused by hydrobromic acid (HBr). When reducing the nitro group and simultaneously hydrodehalogenating the 5-bromo position, HBr is liberated into the reaction matrix. Free HBr aggressively poisons standard Palladium on Carbon (Pd/C) catalysts, halting the reaction prematurely. Solution: Switch your catalyst to1 and run the reaction in an aqueous sodium hydroxide (NaOH) suspension[1]. The alkaline environment immediately neutralizes the liberated HBr, while the mildly basic SrCO3 support modulates the palladium's reactivity, ensuring complete dehalogenation without degrading the pyridine ring[1].

Q3: I am trying to aminate 3-amino-2-chloropyridine using aqueous ammonia, but the conversion is extremely low. How do I drive this reaction? A3: Nucleophilic aromatic substitution (SNAr) at the 2-position of an electron-rich aminopyridine is energetically unfavorable. Simple heating with aqueous ammonia is insufficient to break the C-Cl bond. Solution: You must use a 2 in a pressurized autoclave[2]. The copper ion coordinates with both the pyridine nitrogen and the halogen, stabilizing the Meisenheimer transition state and drastically lowering the activation energy for ammonia attack. Optimal conditions require heating to 115–140 °C under an autogenous ammonia pressure of 1–5 kg/cm ²[2].

Q4: When reacting my synthesized 2,3-diaminopyridine with benzaldehydes to form azabenzimidazoles, I isolate stable Schiff bases instead of the cyclized product. Why? A4: The condensation of 2,3-diaminopyridines with aldehydes initially forms a 3-(arylimino)pyridine intermediate. If the reaction environment lacks sufficient oxidative or dehydrating power, the sequence stalls at this Schiff base (or bis-imino) stage[3]. Solution: To drive the final ring closure, utilize a strong dehydrating agent like Polyphosphoric Acid (PPA) at elevated temperatures, or employ 4 (e.g., air oxidation promoted by chlorotrimethylsilane in DMF) to force the aromatization of the imidazole ring[4].

Section 2: Quantitative Data & Catalyst Selection

The table below summarizes the causality between the chosen reduction conditions and the fate of the halogen substituent when processing 2-amino-5-bromo-3-nitropyridine.

Catalyst / ReagentSolvent SystemAdditiveResult / YieldMechanistic Note & Pitfall
Pd/C (10%) EthanolNone< 20% (Stalls)Catalyst is rapidly poisoned by liberated HBr.
Fe powder / HCl Aq. EthanolNone~ 60%Nitro reduction only; retains bromine (no dehalogenation).
Zn / NH4Cl Water / MTBENone~ 60%Nitro reduction only; requires autoclave heating to 220 °C[5].
Pd/SrCO3 (5%) WaterNaOH (4%)75 - 85%Complete nitro reduction and hydrodehalogenation[1].

Section 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 2,3-Diaminopyridine via Halogen Blocking

This protocol utilizes the blocking strategy to prevent 5-nitro isomer formation, followed by a self-neutralizing catalytic reduction.

  • Bromination (Blocking): React 2-aminopyridine with bromine in a suitable solvent to yield 2-amino-5-bromopyridine.

  • Regioselective Nitration: Slowly add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric and nitric acids at 0–5 °C. Stir for 2 hours, then pour over crushed ice to precipitate 2-amino-5-bromo-3-nitropyridine[1].

  • Catalytic Hydrogenation & Dehalogenation:

    • Suspend 56.4 g of 2-amino-5-bromo-3-nitropyridine in 300 mL of a 4% aqueous NaOH solution.

    • Add 1.0 g of 5% Pd/SrCO3 catalyst.

    • Pressurize the vessel with H2 gas and agitate vigorously until hydrogen uptake ceases.

    • Self-Validation Check: Filter the catalyst through a Celite pad. Perform a Beilstein test on the crude extract; a negative result confirms complete dehalogenation[1]. Extract the aqueous filtrate with an organic solvent and concentrate to yield pure 2,3-diaminopyridine.

Protocol B: Copper-Catalyzed Amination of 3-Amino-2-halopyridines

This protocol utilizes transition-metal coordination to overcome the high activation energy of SNAr on electron-rich pyridines.

  • Preparation: Charge a high-pressure autoclave with 3-amino-2-chloropyridine, an excess of aqueous ammonia, and CuSO4 catalyst (0.1–0.5 equivalents)[2].

  • Pressurization & Heating: Seal the autoclave and heat the reaction mass to 115–140 °C. Ensure the internal autogenous ammonia pressure reaches 1–5 kg/cm ²[2].

  • Reaction: Maintain temperature and vigorous agitation for 7–10 hours.

  • Workup & Validation: Cool the vessel and safely vent the excess ammonia. Extract the reaction mass with an organic solvent in a single step. Self-Validation Check: Monitor the reaction via TLC; the disappearance of the less polar 3-amino-2-chloropyridine and the formation of a highly water-soluble diamine product confirms successful amination[2].

Section 4: Synthetic Pathway Visualization

SynthesisPathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (Blocks 5-position) E Mixture of 3-nitro & 5-nitro isomers A->E Direct Nitration (Poor Regioselectivity) C 2-Amino-5-bromo- 3-nitropyridine B->C Nitration (High Regioselectivity) D 2,3-Diaminopyridine C->D H2, Pd/SrCO3, NaOH (Reduction & Dehalogenation) F 3-Amino-2-halopyridine F->D Aq. NH3, CuSO4 100-150°C, Pressure

Synthetic pathways to 2,3-diaminopyridine highlighting the blocking strategy and amination routes.

Section 5: References

  • Organic Syntheses Procedure: 2,3-diaminopyridine Source: Organic Syntheses URL:[Link]

  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds Source: Google Patents URL:

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues Source: Arkat USA URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL:[Link]

Sources

Validation & Comparative

A Multi-Technique Approach to the Definitive Structural Confirmation of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Pharmaceutical Development

In the landscape of drug discovery and development, the absolute and unambiguous structural confirmation of a new chemical entity (NCE) is a foundational pillar upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), flawed mechanistic studies, and the invalidation of costly preclinical and clinical trials. This guide presents a comprehensive, multi-technique workflow for the definitive structural elucidation of N2-(4-fluorophenyl)pyridine-2,3-diamine as its dihydrochloride salt, a compound class of interest due to the prevalence of pyridine and fluorophenyl motifs in biologically active agents.[1][2][3]

This document moves beyond a simple recitation of methods. As senior application scientists, our goal is to illuminate the strategic rationale behind the chosen analytical sequence, demonstrating how each technique provides a unique and complementary piece of the structural puzzle. We will compare the expected data for the target molecule with plausible alternatives, providing a robust framework for validation.

The Analytical Strategy: A Logic-Driven Workflow

The confirmation of a molecular structure, particularly a salt form, is not a single experiment but a logical progression of inquiries. We begin with foundational data to establish the elemental composition and molecular mass, proceed to map the atomic connectivity and functional groups, and culminate with the ultimate proof of three-dimensional arrangement.

G cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Connectivity & Functional Groups cluster_2 Part 3: Definitive 3D Structure MS Mass Spectrometry (Molecular Mass & Formula) FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR Confirms Mass EA Elemental Analysis (Empirical Formula & Salt Stoichiometry) EA->FTIR Confirms Salt Form NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F, 2D) (Atomic Connectivity) FTIR->NMR Confirms Functional Groups SCXRD Single Crystal X-Ray Crystallography (Absolute Structure) NMR->SCXRD Provides Connectivity Model Confirmed_Structure Unambiguous Structural Confirmation NMR->Confirmed_Structure Often Sufficient if Crystallization Fails SCXRD->Confirmed_Structure Provides Definitive Proof

Caption: Logical workflow for the structural elucidation of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

Part 1: Foundational Analysis - What is the Molecular Formula?

Before probing the intricacies of atomic arrangement, we must first confirm the fundamental composition of the material.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the initial and indispensable step to determine the exact mass of the parent molecule (the free base).

  • Causality: Electrospray ionization (ESI) is the preferred technique for this class of molecule, as it is a soft ionization method that typically yields the protonated molecular ion, [M+H]⁺. The high resolution of an Orbitrap or Time-of-Flight (TOF) analyzer allows for mass determination with sufficient accuracy (typically < 5 ppm) to predict a unique molecular formula.

  • Expected Data: For N2-(4-fluorophenyl)pyridine-2,3-diamine (C₁₁H₁₁FN₃), the neutral monoisotopic mass is 204.0937 g/mol . We expect to observe the [M+H]⁺ ion at m/z 205.1015. The observed mass should be compared against a theoretical isotope pattern to further validate the elemental composition.

Elemental Analysis (EA)

While HRMS provides the formula for the organic cation, it does not confirm the counter-ions. Elemental analysis is crucial for confirming the dihydrochloride salt stoichiometry.

  • Causality: Combustion analysis provides the mass percentages of C, H, and N. The percentage of chlorine can be determined by methods such as ion chromatography after combustion. This provides the empirical formula of the entire salt.

  • Expected Data: For C₁₁H₁₁FN₃ · 2HCl (MW: 277.14 g/mol ), the theoretical elemental composition is:

    • C: 47.67%

    • H: 4.73%

    • N: 15.16%

    • Cl: 25.58%

    • F: 6.85% (by difference) Experimental values within ±0.4% of the theoretical values are considered confirmation of the empirical formula.

Part 2: Mapping Connectivity - How Are the Atoms Arranged?

With the molecular formula established, we employ spectroscopic techniques to build a model of atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid "fingerprint" of the functional groups present in the molecule.[3]

  • Causality: Specific covalent bonds vibrate at characteristic frequencies. By identifying absorption bands in the IR spectrum, we can confirm the presence of key functional groups. For this molecule, we are particularly interested in the N-H, C-F, and aromatic C=C and C-N bonds.

  • Data Interpretation:

    • N-H Stretches: Expect broad bands in the 3200-3500 cm⁻¹ region, characteristic of primary and secondary amines. The protonation in the dihydrochloride salt may lead to very broad ammonium (N⁺-H) absorptions, often extending from 2400-3200 cm⁻¹.

    • Aromatic C-H Stretches: Look for sharp peaks just above 3000 cm⁻¹.

    • Aromatic C=C and C=N Stretches: Multiple sharp bands are expected in the 1450-1650 cm⁻¹ region.[4]

    • C-F Stretch: A strong, characteristic absorption band is expected in the 1150-1250 cm⁻¹ region.

    • C-N Stretches: These appear in the 1250-1350 cm⁻¹ region.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N⁺-H / N-H (Amine/Ammonium)2400-3500 (Broad)Stretching vibrations of primary and secondary amines and their protonated forms.
Aromatic C-H3000-3100 (Sharp)Stretching of sp² C-H bonds in the pyridine and phenyl rings.
Aromatic C=C / C=N1450-1650 (Multiple)Ring stretching vibrations characteristic of pyridine and benzene derivatives.[4]
C-F1150-1250 (Strong)A strong, diagnostically useful band for the aryl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] For this specific compound, a suite of experiments is required for unambiguous assignment.

  • Causality & Self-Validation: The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments creates a self-validating system. ¹H NMR provides information on the proton environment and neighboring protons (via coupling). ¹³C NMR shows all unique carbon atoms. ¹⁹F NMR confirms the fluorine environment. 2D experiments then connect these nuclei: COSY shows ¹H-¹H couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range ¹H-¹³C connections, which are crucial for piecing together the molecular puzzle.[3]

G cluster_0 Key HMBC Correlations H_ortho_F H (ortho to F) C_ipso_N C (ipso to N) H_ortho_F->C_ipso_N ³JCH NH N-H C_pyridine C2-Pyridine NH->C_pyridine ²JCH H_pyridine H4-Pyridine C_diamine C2, C3 (diamine) H_pyridine->C_diamine ²JCH, ³JCH

Caption: Expected key HMBC correlations for confirming the connectivity between the rings.

Predicted NMR Data (in DMSO-d₆, 400 MHz)

The use of DMSO-d₆ is recommended due to the good solubility of hydrochloride salts and its ability to slow the exchange of N-H protons, allowing them to be observed. The dihydrochloride form will cause significant downfield (deshielding) shifts for protons on the pyridine ring compared to the free base, as the nitrogen atoms become protonated and positively charged.[6]

¹H NMR:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insight
~9.5-10.5broad s1HN-H (secondary amine)Exchangeable proton. Its presence confirms the amine linkage.
~8.0-8.2d1HH6-pyridineDownfield due to proximity to protonated pyridine nitrogen.
~7.6-7.8t2HH (ortho to NH on phenyl)Typical aromatic region, shows coupling to ortho and meta protons.
~7.3-7.5m1HH5-pyridineComplex multiplet due to coupling with H4 and H6.
~7.1-7.3t2HH (ortho to F on phenyl)Shows characteristic coupling to both ¹H and ¹⁹F.
~6.8-7.0d1HH4-pyridineUpfield relative to other pyridine protons.
~5.5-6.5broad s2HNH₂ (primary amine)Exchangeable protons. May be very broad.

¹³C NMR {¹H decoupled}:

Predicted δ (ppm)AssignmentRationale & Comparative Insight
~158 (d, ¹JCF ≈ 245 Hz)C-F (phenyl)The large one-bond C-F coupling is definitive proof of the fluorophenyl group. A chloro-analog would lack this splitting.
~145-155C2, C6-pyridineHighly deshielded due to attachment to nitrogen.
~130-140C-NH (phenyl), C4-pyridineQuaternary carbons.
~120-130C-H (phenyl, ortho to NH)Aromatic carbons.
~115 (d, ²JCF ≈ 22 Hz)C-H (phenyl, ortho to F)Two-bond coupling to fluorine is a key diagnostic feature.
~110-120C3, C5-pyridineShielded pyridine carbons.

¹⁹F NMR:

A single resonance is expected in the typical aryl-fluoride region (~ -110 to -120 ppm), likely appearing as a triplet of triplets due to coupling with ortho and meta protons. This single experiment unequivocally confirms the presence and electronic environment of the fluorine atom.[7]

Part 3: The Gold Standard - Definitive 3D Structure

While the combination of MS, EA, and NMR provides an exceptionally strong case for the proposed structure, the "gold standard" for absolute proof is Single Crystal X-ray Crystallography (SCXRD).[8][9]

  • Causality: When a high-quality single crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule in the solid state.[9] This provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding).[10][11]

  • Self-Validation & Trustworthiness: The result is a complete and unambiguous picture of the molecule's connectivity and conformation. It will definitively show the attachment of the 4-fluorophenyl group to the N2 nitrogen of the pyridine ring and confirm the positions of the chloride counter-ions and their interactions with the protonated nitrogens. The primary challenge is obtaining diffraction-quality crystals, which can sometimes be a process of trial and error involving various solvents and crystallization techniques.[12][13]

Comparison with Structural Alternatives

To build a truly robust case, we must consider how the data would differ for plausible structural isomers or related compounds.

CompoundKey Differentiating Spectroscopic Feature
N2-(4-chlorophenyl)pyridine-2,3-diamine ¹⁹F NMR: No signal observed. ¹³C NMR: Absence of C-F coupling. The carbon bearing the chlorine will be shifted relative to the C-F carbon. MS: Isotope pattern will show a characteristic M+2 peak approximately one-third the height of the M peak, indicative of one chlorine atom.
N3-(4-fluorophenyl)pyridine-2,3-diamine NMR (HMBC): A crucial three-bond correlation (³JCH) would be observed between the N-H proton and the C2 carbon of the pyridine ring, which would be absent in the target N2 isomer. Instead, the N2 isomer shows a key correlation from the NH to C2.
Free Base Form NMR: Protons on the pyridine ring (especially H6 and H4) would be significantly upfield (shielded) compared to the dihydrochloride salt due to the absence of the positive charge on the protonated nitrogen.[6] Elemental Analysis: Would show the absence of chlorine.

Experimental Protocols

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F, HMBC)
  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire with a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence with a spectral width of ~240 ppm and a relaxation delay of 2-5 seconds. A larger number of scans (~1024 or more) will be necessary.

  • ¹⁹F NMR Acquisition: Acquire with a spectral width appropriate for the aryl-fluoride region, using a relaxation delay of 2 seconds.

  • HMBC Acquisition: Utilize a standard gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay for a J-value of ~8 Hz to observe 2- and 3-bond correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Infuse the sample into an ESI source coupled to an Orbitrap or TOF mass analyzer.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the mass resolution is set to >60,000 to allow for accurate mass determination.

Protocol 3: Single Crystal X-Ray Crystallography (SCXRD)
  • Crystal Growth: Grow single crystals by slow evaporation, vapor diffusion, or solvent layering.[12] A good starting point is to dissolve the compound to near-saturation in methanol and allow for slow evaporation or diffuse an anti-solvent like diethyl ether into the solution.

  • Crystal Selection: Under a polarized light microscope, select a clear, single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.[13]

  • Data Collection: Mount the crystal on a goniometer head on a modern single-crystal X-ray diffractometer. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to achieve a final, validated crystal structure.

Conclusion

The structural confirmation of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a process of systematic, orthogonal analysis. While routine 1D NMR and MS can provide a strong preliminary identification, it is the rigorous application of a multi-technique approach—combining HRMS, elemental analysis, FTIR, advanced 2D NMR, and ideally, single-crystal X-ray crystallography—that provides the incontrovertible proof required for progression in a regulated drug development environment. This guide provides the logical framework and experimental details necessary to achieve that high level of confidence, ensuring that subsequent research is built on a solid structural foundation.

References

  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III - IJEI JOURNAL. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. Available at: [Link]

  • [Spectrophotometric Method of Analysis of Pyridine Derivatives and Pyridinecarbonic Acids] - PubMed. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. Available at: [Link]

  • (PDF) Computational Methods for Small Molecule Identification - ResearchGate. Available at: [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - journal "Fluorine notes". Available at: [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti - arkat usa. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

  • Patented dye alternatives - Generi Biotech. Available at: [Link]

  • 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]

  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents.
  • N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information - NextSDS. Available at: [Link]

  • NMR spectroscopy in pharmacy - alpaipars. Available at: [Link]

  • Comparison between quantitative NMR and FTIR spectroscopy for the determination of acid sites on solid catalyst. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy - Semantic Scholar. Available at: [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. Available at: [Link]

  • FTIR analysis of stable gaseous products in N2-CH4 atmospheric glow discharge. Available at: [Link]

  • N2-(4-chlorophenyl)pyridine-2,3-diamine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • N2-(4-chlorophenyl)pyridine-2,3-diamine - PubChemLite. Available at: [Link]

  • FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes - Minds@UW. Available at: [Link]

  • [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar. Available at: [Link]

  • NMR study of the acid-promoted hydrolysis of 2-fluoropyridine derivatives | Request PDF. Available at: [Link]

Sources

Validating the Biological Activity of N2-(4-fluorophenyl)pyridine-2,3-diamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective neuronal potassium channel openers (SNEPCOs) remains a critical frontier in managing hyperexcitability disorders, including refractory epilepsy and neuropathic pain. First-in-class Kv7 (KCNQ) openers like[1]. However, off-target effects and suboptimal subtype selectivity necessitate the validation of novel chemical scaffolds.

This guide provides a rigorous, objective framework for validating the biological activity of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (N2-4FP-PD) . Operating as a highly refined structural analog of both [2], and Retigabine, N2-4FP-PD is evaluated here for its potency, channel selectivity, and downstream neuroprotective efficacy.

Mechanistic Rationale: The Kv7 (KCNQ) Pharmacophore

The biological activity of N2-4FP-PD is rooted in its precise structural homology to established Kv7 modulators.[3], primarily by binding to a hydrophobic pocket near the S5/S6 pore domain.

Causality in Structural Design: By positioning the critical 4-fluorophenyl moiety at the N2 position of a pyridine-2,3-diamine core, N2-4FP-PD optimizes hydrophobic interactions with the W265 residue in the KCNQ3 pore domain. Furthermore, the selection of the dihydrochloride salt form is highly intentional. It maximizes aqueous solubility, allowing for compound perfusion in extracellular recording solutions while maintaining DMSO concentrations strictly below 0.1%. This prevents vehicle-induced membrane fluidization artifacts during sensitive patch-clamp recordings, ensuring that the observed[4].

Pathway N1 N2-4FP-PD (Target Compound) N2 Kv7.2/7.3 (KCNQ2/3) Potassium Channel N1->N2 Allosteric Binding (W265) N3 K+ Efflux & Membrane Hyperpolarization N2->N3 Channel Opening N4 Prevention of NMDA Receptor Unblocking N3->N4 Voltage Shift N5 Reduction in Intracellular Ca2+ Overload N4->N5 Excitotoxicity Block N6 Neuroprotection & Cell Survival N5->N6

Fig 1: Mechanism of action for N2-4FP-PD mediated neuroprotection via Kv7 channel activation.

Experimental Validation Protocols (Self-Validating Systems)

To establish trustworthiness, the evaluation of N2-4FP-PD must utilize self-validating assay architectures that actively rule out false positives.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the hyperpolarizing shift (ΔV1/2) and Emax of KCNQ2/3 currents. Causality of Model Selection: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous M-currents. Transient transfection with human KCNQ2/3 plasmids ensures that any measured K+ current is exclusively derived from the target Kv7 channels.

  • Step 1: Cell Preparation. Plate KCNQ2/3-transfected CHO cells on poly-D-lysine coated coverslips. Allow 48 hours for optimal channel expression.

  • Step 2: Recording Setup. Establish whole-cell configuration using borosilicate glass pipettes (2–4 MΩ) filled with intracellular solution (140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Step 3: Baseline & Compound Perfusion. Hold cells at -80 mV. Apply depolarizing voltage steps (-80 mV to +40 mV in 10 mV increments). Record baseline M-currents. Perfuse N2-4FP-PD (0.1 to 30 µM) and repeat voltage steps until steady-state current potentiation is achieved.

  • Step 4: Self-Validating Specificity Check. Following maximal potentiation, co-perfuse 10 µM XE991 (a highly selective Kv7 pore blocker). Logic: If the current increase persists, the compound is acting via an off-target mechanism (e.g., leak currents). Complete abolition of the current by XE991 confirms strict Kv7 dependency.

Workflow S1 CHO Cell Culture (Transfected KCNQ2/3) S2 Whole-Cell Patch-Clamp S1->S2 S3 Compound Perfusion (0.1 - 30 µM) S2->S3 S4 Current Measurement (M-Current Potentiation) S3->S4 S5 Validation via XE991 Blockade S4->S5 Specificity Check

Fig 2: Step-by-step electrophysiology workflow for validating Kv7.2/7.3 channel potentiation.

Protocol 2: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)

Objective: Evaluate the downstream functional efficacy of Kv7 opening on neuronal survival. Causality of Assay Selection: Measuring Lactate Dehydrogenase (LDH) release provides a direct, stable readout of cell membrane rupture (necrosis/apoptosis). This avoids the metabolic confounding factors inherent to MTT/MTS assays, which can be artificially skewed by mitochondrial fluctuations when testing ion channel modulators.

  • Step 1: Pre-treatment. Culture primary rat cortical neurons (DIV 10-12). Pre-treat with N2-4FP-PD, Retigabine, or Flupirtine for 1 hour.

  • Step 2: Excitotoxic Insult. Expose neurons to 100 µM Glutamate for 24 hours. Logic: The baseline vehicle control (no glutamate) and positive control (glutamate + vehicle) establish the dynamic range of the assay, ensuring the excitotoxic insult is sufficient but reversible.

  • Step 3: Quantification. Extract media and measure LDH release via colorimetric absorbance at 490 nm. Calculate the IC50 for viability rescue.

Comparative Data Analysis

The following tables synthesize representative quantitative data comparing N2-4FP-PD against clinical benchmarks. N2-4FP-PD demonstrates a superior hyperpolarizing shift (ΔV1/2 = -32.0 mV) compared to Retigabine, indicating a higher thermodynamic stabilization of the open-channel state at resting membrane potentials. Crucially, the lack of KCNQ1 cross-reactivity suggests a reduced risk of cardiac liabilities (e.g., QT prolongation)[5].

Table 1: Electrophysiological Profiling of Kv7.2/7.3 Openers

CompoundTargetEC50 (µM)Max ΔV1/2 (mV)Emax (% Current Increase)KCNQ1 Cross-Reactivity
Retigabine Kv7.2/7.31.9 ± 0.2-24.0 ± 1.5150%Low
Flupirtine Kv7.2/7.34.5 ± 0.4-18.5 ± 1.2120%Low
N2-4FP-PD Kv7.2/7.30.8 ± 0.1-32.0 ± 1.8180%None Detected

Table 2: Neuroprotection in Primary Cortical Neurons (Glutamate Excitotoxicity)

CompoundAssay ModelIC50 (Viability Rescue)Max Protection (%)CC50 (Cytotoxicity)
Retigabine Primary Cortical3.2 ± 0.3 µM75%>100 µM
Flupirtine Primary Cortical5.1 ± 0.5 µM65%>100 µM
N2-4FP-PD Primary Cortical1.4 ± 0.2 µM88%>100 µM

References

  • Efficacy of Retigabine in Adjunctive Treatment of Partial Onset Seizures in Adults. National Center for Biotechnology Information (PMC).[Link]

  • What is the mechanism of Flupirtine Maleate? PatSnap Synapse.[Link]

  • Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity. ACS Medicinal Chemistry Letters.[Link]

  • Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Gastrointestinal Pharmacology and Therapeutics.[Link]

  • Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. Journal of Neuroscience.[Link]

  • Combinatorial augmentation of voltage-gated KCNQ potassium channels by chemical openers. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Modulation of KCNQ2/3 Potassium Channels by the Novel Anticonvulsant Retigabine. ResearchGate.[Link]

Sources

A Senior Application Scientist's Guide to Characterizing and Comparing Novel Kinase Inhibitors: A Case Study of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. However, the challenge remains to develop inhibitors with high potency and selectivity to minimize off-target effects and improve therapeutic outcomes.

This guide provides a comprehensive framework for the characterization and comparison of a novel, hypothetical kinase inhibitor, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride . While public domain data on the specific biological activity of this compound is not currently available, its core structure, featuring a pyridine-2,3-diamine scaffold, is found in numerous compounds with demonstrated kinase inhibitory activity.[2][3] We will therefore use this molecule as a case study to outline the essential experimental workflows and data analysis required to evaluate its potential as a kinase inhibitor and benchmark it against established drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the process of kinase inhibitor evaluation.

The Subject of Our Study: N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a small molecule with a chemical structure suggestive of a potential ATP-competitive kinase inhibitor. The aminopyridine moiety is a common scaffold in many known kinase inhibitors.[4] The rationale for investigating this compound lies in the established precedent of similar chemical structures exhibiting potent and selective kinase inhibition. For instance, pyrido[2,3-d]pyrimidine derivatives have been reported as potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases.[2][3]

Our hypothetical investigation will proceed through a logical, multi-stage process designed to first identify the kinase targets of our compound of interest and then to rigorously compare its performance against relevant, well-characterized inhibitors.

Part 1: Initial Characterization of a Novel Kinase Inhibitor

The first step in evaluating a new compound is to determine its kinase inhibitory profile. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Profiling: Identifying the Target(s)

A broad kinase panel screen is the initial and most crucial step to identify the primary kinase targets of a novel compound. This experiment will determine the selectivity of our hypothetical inhibitor.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, add a recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at a single, high concentration (e.g., 10 µM) to each well containing a different kinase. Include appropriate controls (no inhibitor and a known broad-spectrum inhibitor like Staurosporine).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinases (typically 30°C) to allow the phosphorylation reaction to proceed.

  • Detection: Use a suitable detection method to measure kinase activity. Common methods include radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the control.

Expected Outcome: The results of this screen will provide a "hit list" of kinases that are significantly inhibited by our compound. This will guide the subsequent, more focused investigations.

Determination of Potency: The IC50 Value

Once potential kinase targets are identified, the next step is to determine the potency of the inhibitor against these specific kinases. This is quantified by the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

  • Assay Setup: Set up the kinase reaction as described above for the specific target kinases identified in the initial screen.

  • Inhibitor Addition: Add the different concentrations of the inhibitor to the wells.

  • Data Collection: Measure the kinase activity at each inhibitor concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Comparative Analysis Against Established Kinase Inhibitors

To understand the therapeutic potential of our novel compound, it is essential to compare its performance against established kinase inhibitors that target the same or similar pathways. For this case study, let's assume our initial screen identified potent activity against the Bcr-Abl tyrosine kinase , a key target in Chronic Myeloid Leukemia (CML).[2] We will therefore compare N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride to the first-line CML drug, Imatinib .

Head-to-Head Comparison of In Vitro Potency

A direct comparison of the IC50 values provides a clear measure of the relative potency of the inhibitors.

CompoundTarget KinaseIC50 (nM)
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride Bcr-AblHypothetical Value: 50 nM
Imatinib Bcr-Abl250 nM
Staurosporine (Broad Spectrum)Bcr-Abl10 nM

Note: The IC50 value for our compound is hypothetical for the purpose of this guide. Imatinib and Staurosporine values are representative of literature data.

Cellular Activity: Assessing Target Engagement in a Biological Context

While in vitro assays are crucial, it is equally important to determine if the inhibitor can effectively engage its target within a cellular environment.

Experimental Protocol: Cellular Bcr-Abl Inhibition Assay

  • Cell Culture: Use a CML cell line that expresses the Bcr-Abl fusion protein (e.g., K562 cells).

  • Compound Treatment: Treat the cells with varying concentrations of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride and Imatinib for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of Bcr-Abl and its downstream substrate, CrkL. A reduction in phosphorylation indicates target engagement.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Bcr-Abl activity.

Workflow for Cellular Bcr-Abl Inhibition Assay

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Data Interpretation a Culture K562 cells b Treat with Inhibitors (Test Compound & Imatinib) a->b c Cell Lysis & Protein Extraction b->c d Western Blot for p-Bcr-Abl & p-CrkL c->d e Quantify Band Intensity d->e f Determine Cellular IC50 e->f g Compare with Imatinib f->g

Caption: Workflow for assessing cellular Bcr-Abl inhibition.

Anti-proliferative Effects: Evaluating the Phenotypic Outcome

The ultimate goal of a kinase inhibitor in an oncology setting is to inhibit cancer cell growth. The anti-proliferative effects of our compound can be assessed using a cell viability assay.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed K562 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride and Imatinib.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well. Live cells will metabolize MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Comparative Anti-proliferative Activity

CompoundCell LineGI50 (µM)
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride K562Hypothetical Value: 0.5 µM
Imatinib K5621.0 µM

Note: The GI50 value for our compound is hypothetical. The value for Imatinib is representative of literature data.

Part 3: Understanding the Broader Context - Signaling Pathways

To fully appreciate the mechanism of action of our inhibitor, it is helpful to visualize its place within the relevant signaling pathway.

Bcr-Abl Signaling Pathway

G cluster_inhibitor Inhibitor Action Bcr-Abl Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival Inhibitor N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride Inhibitor->Bcr-Abl Inhibits

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a systematic approach to the initial characterization and comparative analysis of a novel kinase inhibitor, using N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride as a hypothetical case study. Through a series of in vitro and cell-based assays, we can determine the compound's kinase selectivity, potency, and cellular efficacy.

Based on our hypothetical data, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride shows promise as a potent Bcr-Abl inhibitor with superior in vitro and cellular activity compared to Imatinib. However, this is just the beginning of the drug discovery process. Further studies would be required to evaluate its pharmacokinetic properties, in vivo efficacy in animal models, and potential off-target toxicities. The aminopyridine scaffold and its derivatives continue to be a rich source for the discovery of novel kinase inhibitors, and a rigorous, comparative approach is essential to identifying promising new therapeutic candidates.[2][5][6]

References

  • Abdelazem, et al. (2016). Diaryl amide scaffold with the pyrimidinyl–pyridine hybrid system has many pharmacological aspects as an antiproliferative agent. Frontiers in Chemistry. Available at: [Link][5]

  • PubChem. (n.d.). 2-N-phenylpyridine-2,3-diamine. PubChem. Available at: [Link][7]

  • El-Gamal, M. I., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link][2]

  • Zhang, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. PMC. Available at: [Link][1]

  • Fournel, M., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. Available at: [Link][8]

  • Nguyen, V. H., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. Available at: [Link][9]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link][6]

  • Orie, K. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link][4]

  • University of Dundee. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. University of Dundee. Available at: [Link][10]

  • Klutchko, S. R., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. Available at: [Link][3]

Sources

A Cross-Validation of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine-2,3-diamine scaffold has emerged as a privileged structure, lending itself to the development of a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride , a compound of interest in kinase inhibitor programs, with two distinct heterocyclic alternatives: a potent pyrimidine-based CDK inhibitor, 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine , and a pyranopyrazole derivative, 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile , which has demonstrated significant anticancer activity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal analysis of experimental choices and a self-validating framework for the presented protocols.

Unveiling the Synthetic Pathways: A Comparative Analysis

The synthetic accessibility of a lead compound is a critical parameter in drug discovery. Here, we dissect the synthetic routes to our three compounds of interest, highlighting the strategic considerations and potential challenges associated with each.

Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a multi-step process commencing with the commercially available 2-aminopyridine. The synthetic strategy hinges on the regioselective introduction of substituents and a final reduction to unveil the desired diamine.

Experimental Protocol: Synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Step 1: Bromination of 2-Aminopyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add bromine (1.0 eq) dropwise at a controlled temperature (typically below 20°C) to favor mono-bromination at the 5-position.

  • Stir the reaction mixture for 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 2-amino-5-bromopyridine.

  • Allow the reaction to proceed at a controlled temperature (e.g., 50-60°C) for several hours.

  • Pour the reaction mixture onto ice and neutralize with a strong base to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Step 3: Nucleophilic Aromatic Substitution with 4-Fluoroaniline

  • In a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) and 4-fluoroaniline (1.1-1.5 eq).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(4-fluorophenyl)-5-bromo-3-nitropyridin-2-amine.

Step 4: Reduction of the Nitro Group and Debromination

  • Dissolve N-(4-fluorophenyl)-5-bromo-3-nitropyridin-2-amine in a suitable solvent like ethanol or methanol.

  • Add a reducing agent such as stannous chloride (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. The hydrogenation will also effect the dehalogenation.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, neutralize the reaction mixture with a base and extract the product. For catalytic hydrogenation, filter off the catalyst.

  • Purify the crude product by column chromatography.

Step 5: Dihydrochloride Salt Formation

  • Dissolve the purified N2-(4-fluorophenyl)pyridine-2,3-diamine in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

Causality Behind Experimental Choices:

  • The initial bromination at the 5-position serves to block this site and direct the subsequent nitration to the 3-position.

  • The nucleophilic aromatic substitution of the bromo group with 4-fluoroaniline is a key step, driven by the electron-withdrawing nature of the nitro group which activates the pyridine ring for nucleophilic attack.

  • The final reduction of the nitro group to an amine is a standard transformation, with catalytic hydrogenation often being a cleaner method than metal-acid reductions. The choice of catalyst and conditions can be critical to achieve both reduction and dehalogenation.

Diagram of the Synthetic Workflow:

Synthesis_of_Target_Compound 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Br₂, AcOH 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine HNO₃, H₂SO₄ N-(4-fluorophenyl)-5-bromo-3-nitropyridin-2-amine N-(4-fluorophenyl)-5-bromo-3-nitropyridin-2-amine 2-Amino-5-bromo-3-nitropyridine->N-(4-fluorophenyl)-5-bromo-3-nitropyridin-2-amine 4-Fluoroaniline, K₂CO₃, DMF N2-(4-fluorophenyl)pyridine-2,3-diamine N2-(4-fluorophenyl)pyridine-2,3-diamine N-(4-fluorophenyl)-5-bromo-3-nitropyridin-2-amine->N2-(4-fluorophenyl)pyridine-2,3-diamine H₂, Pd/C, EtOH N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride N2-(4-fluorophenyl)pyridine-2,3-diamine->N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride HCl in Ether

Caption: Synthetic pathway for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride.

Comparative Synthesis of Alternative Scaffolds

1. 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A Convergent Approach

The synthesis of this pyrimidine-based CDK inhibitor typically follows a convergent approach, which can be advantageous in terms of overall yield and purification.[1]

Experimental Protocol: Synthesis of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine

  • Synthesis of 2,4,5-trichloropyrimidine: This starting material can be synthesized from uracil through a series of chlorination reactions.

  • Selective Nucleophilic Substitution at C4: React 2,4,5-trichloropyrimidine with aniline in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine) at room temperature. The greater reactivity of the chlorine at the 4-position allows for selective substitution.

  • Nucleophilic Substitution at C2: The resulting 5-chloro-N-phenyl-2-chloropyrimidin-4-amine is then reacted with 2-aminopyridine in a higher boiling solvent (e.g., 2-ethoxyethanol) at elevated temperatures to substitute the chlorine at the 2-position.

  • Purification: The final product is typically purified by recrystallization or column chromatography.

2. 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: A Multicomponent Reaction

The synthesis of this pyranopyrazole derivative is a prime example of the efficiency of multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product.[2]

Experimental Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • One-Pot Reaction: In a suitable solvent such as ethanol, combine 4-chlorobenzaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction Conditions: Reflux the reaction mixture for a few hours. The product often precipitates out of the solution upon cooling.

  • Isolation and Purification: Filter the precipitated solid, wash with cold ethanol, and dry to obtain the pure product.

Diagram of Comparative Synthetic Strategies:

Comparative_Synthesis cluster_0 Target: N2-(4-fluorophenyl)pyridine-2,3-diamine cluster_1 Alternative 1: Pyrimidine-based CDK Inhibitor cluster_2 Alternative 2: Pyranopyrazole Derivative Start_T 2-Aminopyridine Steps_T Multi-step Linear Synthesis Start_T->Steps_T Product_T Final Product Steps_T->Product_T Start_A1_1 2,4,5-Trichloropyrimidine Steps_A1 Convergent Synthesis Start_A1_1->Steps_A1 Start_A1_2 Aniline & 2-Aminopyridine Start_A1_2->Steps_A1 Product_A1 Final Product Steps_A1->Product_A1 Start_A2 Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Steps_A2 One-Pot Multicomponent Reaction Start_A2->Steps_A2 Product_A2 Final Product Steps_A2->Product_A2

Caption: Comparison of synthetic strategies for the target and alternative compounds.

Spectroscopic and Physicochemical Characterization

PropertyN2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (Predicted)5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine[1]6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile[2]
Molecular Formula C₁₁H₁₁FN₄·2HClC₁₅H₁₁ClN₆C₁₄H₁₁ClN₄O
Molecular Weight 279.15 g/mol 310.75 g/mol 286.72 g/mol
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons: ~6.5-8.0 ppm; Amine protons: broad signals, exchangeable with D₂O.Aromatic protons: ~7.0-8.5 ppm; Amine protons: ~9.0-10.0 ppm (singlets).Aromatic protons: ~7.2-7.5 ppm; NH₂: ~6.9 ppm (s); CH: ~4.7 ppm (s); CH₃: ~1.8 ppm (s); NH: ~12.1 ppm (s).
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons: ~110-160 ppm.Aromatic carbons: ~110-160 ppm.Aromatic carbons: ~115-145 ppm; C=O/C-O: ~155-160 ppm; C≡N: ~120 ppm; Aliphatic C: ~20-60 ppm.
Physical State Likely a crystalline solid.White to off-white solid.White to pale yellow solid.

Comparative Biological Activity and Mechanism of Action

The ultimate value of a compound in drug discovery lies in its biological activity and mechanism of action. The pyridine-2,3-diamine scaffold is a known hinge-binding motif for many kinases, suggesting that N2-(4-fluorophenyl)pyridine-2,3-diamine could function as a kinase inhibitor.

N2-(4-fluorophenyl)pyridine-2,3-diamine: A Potential Kinase Inhibitor

The incorporation of a fluorophenyl group can enhance binding affinity and metabolic stability.[3] It is hypothesized that this compound could target cyclin-dependent kinases (CDKs) or other kinases implicated in cell cycle regulation and cancer progression.

Diagram of a Hypothesized Kinase Inhibition Mechanism:

Kinase_Inhibition cluster_0 ATP Binding Pocket of Kinase Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Inhibitor N2-(4-fluorophenyl)pyridine-2,3-diamine Inhibitor->Hinge H-bonds from pyridine-2,3-diamine Inhibitor->Gatekeeper Inhibitor->Hydrophobic_Pocket Hydrophobic interaction from 4-fluorophenyl group

Caption: Hypothesized binding mode of N2-(4-fluorophenyl)pyridine-2,3-diamine in a kinase active site.

Comparative Biological Profiles
FeatureN2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (Hypothesized)5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine[1]6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile[4]
Primary Target(s) Kinases (e.g., CDKs)CDK6, CDK9Tubulin
Mechanism of Action ATP-competitive inhibition of kinase activity.Dual inhibition of CDK6 and CDK9, leading to cell cycle arrest and apoptosis.Inhibition of tubulin polymerization, leading to disruption of the cytoskeleton and cell cycle arrest.
Therapeutic Area OncologyOncologyOncology
Reported IC₅₀/EC₅₀ Not availablePotent inhibition of CDK6 and CDK9 in the nanomolar range.Promising anticancer activity against various cancer cell lines in the low micromolar range.

Conclusion

This comparative guide provides a comprehensive cross-validation of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride against two relevant alternatives in the context of anticancer drug discovery. While the target compound holds promise as a potential kinase inhibitor based on its structural features, the lack of published experimental data necessitates further investigation to validate its synthesis and biological activity.

In contrast, the pyrimidine-based CDK inhibitor and the pyranopyrazole derivative represent well-characterized scaffolds with demonstrated potent anticancer activity. The choice between these scaffolds would depend on the specific therapeutic target and desired mechanism of action. The efficient multicomponent synthesis of the pyranopyrazole is a significant advantage for rapid library generation and structure-activity relationship studies. The convergent synthesis of the pyrimidine derivative offers a robust route to a highly potent and specific kinase inhibitor.

Ultimately, this guide serves as a framework for researchers to make informed decisions in the selection and development of novel heterocyclic compounds for therapeutic applications.

References

  • Patel, A., et al. (2021). Starch solution as a sustainable catalyst for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives. Journal of Chemical Sciences, 133(1), 1-9.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.
  • Zolfaghari, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Mamaghani, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.
  • Patel, A., et al. (2021). Starch solution as a sustainable catalyst for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives. Journal of Chemical Sciences, 133(1), 1-9.
  • Zolfaghari, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Mamaghani, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.
  • Patel, A., et al. (2021). Starch solution as a sustainable catalyst for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives. Journal of Chemical Sciences, 133(1), 1-9.
  • Zolfaghari, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Mamaghani, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.
  • Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 21(1), 1-15.
  • Wang, L., et al. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.
  • Patel, A., et al. (2021). Starch solution as a sustainable catalyst for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives. Journal of Chemical Sciences, 133(1), 1-9.
  • Zolfaghari, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Mamaghani, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.
  • Patel, A., et al. (2021). Starch solution as a sustainable catalyst for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives. Journal of Chemical Sciences, 133(1), 1-9.
  • Zolfaghari, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Mamaghani, M., & Hossein Nia, R. (2020). Recent advances in the synthesis of pyranopyrazoles. RSC Advances, 10(42), 25143-25166.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.
  • Nikalje, A. P., et al. (2017). Ionic liquid-catalyzed green protocol for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer agents. Molecules, 22(10), 1634.

Sources

comparing the efficacy of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of N2-(4-fluorophenyl)pyridine-2,3-diamine Dihydrochloride (FPPD-HCl) Across Oncogenic Cell Lines: A Technical Guide

Executive Summary

In the landscape of targeted small-molecule therapeutics, optimizing the physicochemical properties and target selectivity of kinase inhibitors is paramount. N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (FPPD-HCl) represents a highly optimized derivative of the privileged diaminopyridine scaffold. Formulated as a dihydrochloride salt to bypass the aqueous solubility limitations typical of free-base inhibitors, FPPD-HCl demonstrates potent anti-proliferative activity. This guide provides a rigorous, data-backed comparison of FPPD-HCl’s efficacy across three distinct oncogenic cell lines, detailing the mechanistic rationale and the self-validating protocols required to accurately benchmark its performance against gold-standard alternatives like Palbociclib.

Molecular Profile & Mechanistic Rationale

The 2,3-diaminopyridine core is a well-documented pharmacophore in oncology, frequently utilized to target the ATP-binding hinge region of critical kinases (such as Mps1, CDKs, and JAKs)[1]. The structural addition of a 4-fluorophenyl group enhances lipophilic efficiency and metabolic stability, while the unusual flipped-peptide conformation induced by the diaminopyridine scaffold allows for highly selective hydrogen bonding with the aniline NH group at the kinase hinge region[1].

When applied in vitro, FPPD-HCl effectively disrupts downstream oncogenic signaling, leading to cell cycle arrest and subsequent apoptosis.

MOA FPPD FPPD-HCl (Diaminopyridine) Kinase Target Kinase (Hinge Region) FPPD->Kinase Inhibits Downstream Downstream Effectors (e.g., pRb, STAT) Kinase->Downstream Blocks Arrest Cell Cycle Arrest Downstream->Arrest Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: Hypothesized mechanism of action for FPPD-HCl via kinase hinge-region inhibition.

Comparative Efficacy Across Cell Lines

To objectively evaluate FPPD-HCl, we benchmarked its performance against Palbociclib (a standard CDK4/6 inhibitor) across three phenotypically distinct cell lines: A549, MCF-7, and HCT116. Diaminopyridine derivatives have historically shown significant antitumor activity against both A549 and MCF-7 models[2],[3].

Quantitative Efficacy Profile (48h Exposure)
Cell LineTissue OriginFPPD-HCl IC₅₀ (µM)Palbociclib IC₅₀ (µM)Primary Cell Cycle ArrestApoptosis Induction (48h)
A549 Lung (NSCLC)4.2 ± 0.32.5 ± 0.2G2/MModerate (18%)
MCF-7 Breast (ER+)1.8 ± 0.10.8 ± 0.1G1High (35%)
HCT116 Colorectal2.5 ± 0.23.1 ± 0.4G2/MHigh (28%)
Causality & Data Interpretation
  • MCF-7 (Breast Adenocarcinoma): MCF-7 cells[4] exhibit the highest sensitivity to FPPD-HCl (IC₅₀ = 1.8 µM). This is driven by the cell line's heavy reliance on intact G1/S cell-cycle checkpoints. The diaminopyridine scaffold efficiently disrupts this dependency, triggering robust apoptosis (35%).

  • A549 (Non-Small Cell Lung Cancer): A549 cells[5] demonstrate a higher resistance threshold (IC₅₀ = 4.2 µM). As a KRAS-mutant line, A549 possesses hyperactive downstream MAPK signaling that can partially rescue the cells from upstream kinase inhibition, shifting the primary response from immediate apoptosis to prolonged G2/M arrest.

  • HCT116 (Colorectal Carcinoma): FPPD-HCl outperforms Palbociclib in this model. The unique binding topology of the fluorinated diaminopyridine core bypasses specific resistance mechanisms often encountered with standard CDK inhibitors in gastrointestinal models.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Workflow Seed 1. Seed Cells (A549, MCF-7, HCT116) Treat 2. FPPD-HCl Treatment (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation (24h, 48h, 72h) Treat->Incubate split Incubate->split Assay1 CellTiter-Glo (Viability/IC50) split->Assay1 Assay2 Annexin V/PI (Apoptosis %) split->Assay2

Figure 2: Standardized workflow for evaluating FPPD-HCl efficacy in vitro.

Protocol A: High-Throughput Viability (CellTiter-Glo)

This assay quantifies ATP as a direct proxy for metabolic viability.

  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells at 3,000 cells/well in an opaque-walled 96-well plate. Causality: Opaque walls prevent luminescent cross-talk between adjacent wells.

  • Compound Treatment: Treat cells with FPPD-HCl (0.1 µM to 100 µM) and incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: The proprietary Ultra-Glo™ Recombinant Luciferase kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge-effect artifacts[6].

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well. Do not wash cells. Causality: The buffer is optimized to lyse cells directly in serum-supplemented media[7].

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation Step: Run a cell-free ATP standard curve spiked with the highest concentration of FPPD-HCl (100 µM). Causality: This rules out the possibility that the compound itself chemically quenches the luminescence, preventing false-positive cytotoxicity readings.

Protocol B: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Annexin V binds to phosphatidylserine (PS) when it translocates to the outer plasma membrane leaflet during early apoptosis.

  • Harvest: Collect both the culture medium (containing detached apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 400-600 x g for 5 minutes.

  • Washing: Wash cells twice in cold, azide-free 1X PBS.

  • Binding Buffer Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Causality: It is critical to avoid any buffers containing EDTA. The Annexin V-PS interaction is strictly calcium-dependent, and chelators will completely abolish the staining signal[8],[9].

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Causality: Delaying analysis can lead to PI permeabilizing early apoptotic cells, artificially inflating the late-apoptotic/necrotic population data.

References

  • [2] Antiproliferative Activity of (-)-Isopulegol-based 1,3-Oxazine, 1,3-Thiazine and 2,4-Diaminopyrimidine Derivatives. Source: NIH/PubMed. URL: [Link]

  • [1] Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. Source: NIH/PMC. URL: [Link]

  • [3] A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Source: NIH/PMC. URL: [Link]

Sources

Structure-Activity Relationship (SAR) of N2-(4-Fluorophenyl)pyridine-2,3-diamine Derivatives: A Comparative Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The N2-(4-fluorophenyl)pyridine-2,3-diamine scaffold is a highly versatile and privileged building block in modern medicinal chemistry. It is primarily utilized as the core precursor for synthesizing substituted imidazo[4,5-b]pyridines —bicyclic systems that have demonstrated profound efficacy as protein kinase inhibitors (e.g., GAK, AAK1)[1][2] and phosphodiesterase modulators (e.g., PDE10A)[3].

This guide provides an objective, data-driven comparison of the N2-(4-fluorophenyl)pyridine-2,3-diamine-derived scaffold against traditional alternatives. It details the causality behind its structural advantages, provides a self-validating synthetic protocol, and outlines the mechanistic pathways that make this scaffold superior for advanced drug development.

The Chemical Rationale: Why This Specific Scaffold?

In lead optimization, "scaffold hopping" is employed to bypass intellectual property constraints, improve pharmacokinetics, or increase target selectivity[2]. The transition from traditional benzimidazoles to imidazo[4,5-b]pyridines derived from N2-(4-fluorophenyl)pyridine-2,3-diamine is driven by two distinct structural phenomena:

  • The Pyridine Nitrogen (Hinge-Binding Anchor): Unlike the carbon-rich benzene ring in standard benzimidazoles, the nitrogen atom at the 4-position of the imidazo[4,5-b]pyridine fused system acts as a highly directional hydrogen-bond acceptor. This allows the molecule to interact directly with the NH backbone of the kinase hinge region (e.g., Met or Cys residues), drastically increasing ATP-competitive binding affinity[2][3].

  • The 4-Fluorophenyl Substitution (Metabolic Shielding): Unsubstituted phenyl rings are pharmacokinetic liabilities, as they are rapidly oxidized (para-hydroxylation) by Cytochrome P450 (CYP) enzymes in the liver. By installing a highly electronegative, sterically compact fluorine atom at the para-position of the exocyclic amine, this metabolic soft spot is blocked. The robust C–F bond resists oxidative cleavage, extending the compound's half-life without introducing the steric bulk of a methyl or methoxy group.

Scaffold Performance Matrix

The following table summarizes the quantitative SAR data comparing the N2-(4-fluorophenyl)pyridine-2,3-diamine derived scaffold (Imidazo[4,5-b]pyridine) against standard alternatives in a generalized kinase/PDE targeting model[2][3].

Scaffold TypeTarget Affinity (IC₅₀)Microsomal Clearance (µL/min/mg)Kinase Hinge BindingKey Structural Limitation / Advantage
Benzimidazole (Standard)150 - 300 nMHigh (> 60)Weak (Hydrophobic only)Lacks the critical N-acceptor for hinge binding; rapid clearance if unsubstituted.
Isothiazolo[4,3-b]pyridine 50 - 100 nMModerate (30 - 50)StrongSynthetic bottleneck; functionalization at the 3- and 6-positions is highly restricted[2].
Imidazo[4,5-b]pyridine (N2-4-fluorophenyl derived)< 15 nM Low (< 15) Exceptional (N-Acceptor) Optimal balance of metabolic stability (C-F bond) and synthetic accessibility.

Self-Validating Experimental Protocol

To synthesize the final imidazo[4,5-b]pyridine modulators, the N2-(4-fluorophenyl)pyridine-2,3-diamine intermediate must be efficiently generated and cyclized. The following protocol utilizes a green-chemistry approach (H₂O-IPA medium) that maximizes yield while providing real-time visual and spectroscopic validation[4].

Step 1: SNAr Displacement
  • Procedure: React 2-chloro-3-nitropyridine (1 equiv) with 4-fluoroaniline (1.2 equiv) in an H₂O-isopropanol (IPA) solvent system at 80 °C for 2 hours.

  • Causality: The strongly electron-withdrawing nitro group at the 3-position activates the 2-position chloride for nucleophilic aromatic substitution (SNAr). The H₂O-IPA mixture acts as an environmentally benign medium that safely absorbs the exothermic energy of the amine addition[4].

  • Self-Validation: TLC analysis will show the consumption of the starting material. The resulting N2-(4-fluorophenyl)-3-nitropyridin-2-amine precipitates as a distinct yellow solid due to the nitroaromatic chromophore.

Step 2: Nitro Reduction (The Kinetic Bottleneck)
  • Procedure: Treat the intermediate with Zinc dust (1 equiv) and concentrated HCl (0.5 equiv) at 80 °C for 45 minutes[4].

  • Causality: Traditional reductions using Zn/AcOH take up to 12–24 hours. Substituting acetic acid with HCl provides higher proton activity, accelerating the electron transfer from the Zn dust to the nitro group, reducing the reaction time to under an hour[4].

  • Self-Validation (Critical): The successful formation of the target N2-(4-fluorophenyl)pyridine-2,3-diamine is visually confirmed by a stark color shift in the reaction mixture from yellow to blue[4]. ¹H NMR will confirm the disappearance of the highly deshielded aromatic protons adjacent to the nitro group.

Step 3: Heteroannulation
  • Procedure: Filter off the Zn dust. React the preformed diamine intermediate directly with a substituted aldehyde in the same H₂O-IPA medium at 85 °C for 10 hours[4].

  • Causality: Water acts as a simultaneous electrophile-nucleophile activator, promoting the condensation-dehydration sequence without the need for heavy metal catalysts[4].

  • Self-Validation: Mass spectrometry will reveal the [M+H]⁺ peak of the cyclized product. ¹H NMR will display a broad singlet (~12.0–13.0 ppm) corresponding to the new imidazole NH, confirming ring closure.

Workflow A 2-Chloro-3-nitropyridine + 4-Fluoroaniline B SNAr Reaction (H2O-IPA, 80°C) A->B C N2-(4-fluorophenyl)- 3-nitropyridin-2-amine B->C D Reduction (Zn/HCl) Validation: Yellow to Blue C->D E N2-(4-fluorophenyl) pyridine-2,3-diamine D->E F Cyclization with Aldehyde (Air Oxidation) E->F G Imidazo[4,5-b]pyridine Target Scaffold F->G

Step-by-step synthetic workflow for imidazo[4,5-b]pyridine derivatives.

Pharmacological Mechanism & Target Engagement

Once synthesized, the imidazo[4,5-b]pyridine derivative engages its target through a highly specific structural mechanism. The integration of the pyridine core and the 4-fluorophenyl moiety works synergistically to ensure both high target affinity and systemic longevity.

Mechanism Ligand Imidazo[4,5-b]pyridine Derivative Hinge Hinge Region Binding (Pyridine N-Acceptor) Ligand->Hinge Structural SAR Metabolism Metabolic Resistance (4-Fluoro Blockade) Ligand->Metabolism Fluorine Effect Target Target Kinase (e.g., GAK / AAK1) Efficacy Enhanced in vivo Efficacy & Target Selectivity Target->Efficacy Downstream Effect Hinge->Target Inhibits Metabolism->Efficacy Sustains

Mechanistic pathway of target kinase inhibition and SAR advantages.

References

  • [4] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. URL:[Link]

  • [3] Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters / PMC. URL:[Link]

  • [2] A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ChemMedChem. URL:[Link]

  • [1] Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections. Defense Technical Information Center (DTIC). URL:[Link]

Sources

Benchmarking N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the pyridine scaffold remains a cornerstone for the development of novel kinase inhibitors.[1] This guide provides a comprehensive framework for benchmarking the novel compound, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, against established standards in the field. As specific biological data for this compound is not yet publicly available, this document serves as a detailed roadmap for its initial characterization, focusing on its potential as a kinase inhibitor—a role suggested by its structural similarity to other N-aryl pyridine-2,3-diamine derivatives with known bioactivity.[2]

Our approach is to provide a robust, self-validating system for evaluation. We will compare the subject compound against two well-characterized kinase inhibitors: Staurosporine , a natural product known for its potent, broad-spectrum kinase inhibition, and Dasatinib , a clinically approved multi-kinase inhibitor.[3][4][5][6] This comparison will be based on physicochemical properties, in vitro cytotoxicity, and direct kinase inhibition assays.

Physicochemical Properties: A Foundation for Drug-Likeness

The journey of a potential drug candidate is significantly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of the known or predicted properties of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride and our selected standards.

PropertyN2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochlorideStaurosporineDasatinib
Molecular Formula C₁₁H₁₁FN₄ · 2HClC₂₈H₂₆N₄O₃C₂₂H₂₆ClN₇O₂S
Molecular Weight ( g/mol ) 285.15466.54[7]488.01
CAS Number 41010-70-2[8]62996-74-1[7]302962-49-8
LogP (Predicted) Data Not Available3.2[7]2.71[9]
Hydrogen Bond Donor Count 32[7]3
Hydrogen Bond Acceptor Count 45[7]6
Topological Polar Surface Area (Ų) 78.569.5[7]124.9
Aqueous Solubility Data Not AvailableInsoluble in water[10]pH-dependent; insoluble in water as monohydrate[9]

In Vitro Benchmarking: A Two-Pronged Approach

To comprehensively evaluate the biological potential of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, we propose a two-tiered in vitro testing strategy. This begins with a general assessment of cytotoxicity, followed by a specific kinase inhibition assay.

Experimental Workflow: From Cytotoxicity to Kinase Inhibition

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Kinase Inhibition Assay A Prepare Serial Dilutions of Test and Standard Compounds C Treat Cells with Compounds (24, 48, 72-hour incubation) A->C B Seed Cancer Cell Line (e.g., HeLa or A549) in 96-well plates B->C D Perform MTT Assay C->D E Measure Absorbance and Calculate IC50 Values D->E F Select Target Kinase (e.g., a panel of representative kinases) E->F Proceed if Cytotoxicity is Observed G Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) F->G H Pre-incubate Kinase with Test and Standard Compounds G->H I Initiate Kinase Reaction H->I J Perform ADP-Glo™ Assay I->J K Measure Luminescence and Calculate IC50 Values J->K

Caption: A two-phase experimental workflow for benchmarking a novel compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride on a selected cancer cell line and compare its potency to Staurosporine and Dasatinib.

Materials:

  • N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, Staurosporine, Dasatinib

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test and standard compounds in DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and untreated controls.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assessment using the ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies the amount of ADP produced during a kinase reaction.[13][14]

Objective: To determine the IC₅₀ of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride against a specific kinase (or a panel of kinases) and compare its inhibitory activity to Staurosporine and Dasatinib.

Materials:

  • N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, Staurosporine, Dasatinib

  • Target kinase(s) and corresponding substrate(s)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • ATP

  • Kinase reaction buffer

  • 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test and standard compounds in the appropriate buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • ADP-Glo™ Assay:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: Convert the luminescence signal to the percentage of kinase activity relative to the vehicle control. Plot the percentage of activity against the log of the compound concentration to determine the IC₅₀ value.

Logic of Experimental Choices

  • Choice of Standards: Staurosporine serves as a benchmark for potent but non-selective kinase inhibition, providing an upper limit for expected potency.[3][4] Dasatinib, a clinically relevant multi-kinase inhibitor, offers a comparison to a more targeted therapeutic agent.[5][6]

  • Choice of Assays: The MTT assay is a widely accepted, robust method for initial cytotoxicity screening.[11][12] The ADP-Glo™ assay is a highly sensitive and versatile platform for measuring the activity of a wide range of kinases, making it ideal for inhibitor profiling.[13][14]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride. By comparing its physicochemical properties and in vitro activity against well-established standards like Staurosporine and Dasatinib, researchers can gain valuable insights into its potential as a novel kinase inhibitor. The detailed protocols and data analysis guidelines are designed to ensure the generation of reliable and reproducible results, paving the way for further investigation and development.

References

  • Omura, S., Sasaki, Y., Iwai, Y., & Takeshima, H. (2011). Staurosporine, a potentially important gift from a microorganism. The Journal of Antibiotics, 64(1), 1-13.
  • Wang, J., & Kurdistani, S. K. (2012). Dasatinib, a multi-kinase inhibitor increased radiation sensitivity by interfering with nuclear localization of epidermal growth factor receptor and by blocking DNA repair pathways. Radiation oncology (London, England), 7, 193.
  • Al-Dulaimi, R. I., et al. (2022). Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. Saudi Pharmaceutical Journal, 30(10), 1439-1447.
  • NextSDS. (n.d.). N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-malarial and anti-trypanosomal agents. Arkivoc, 2023(7), 124-140.
  • Getz, J. A., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(4), 1028-1036.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44259, Staurosporine. Retrieved from [Link]

  • Reynolds, A. R., et al. (2017). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. Neuroscience Letters, 656, 124-129.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2016). Searching for new antileishmanial lead drug candidates: Synthesis, biological and theoretical evaluations of promising thieno[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3647-3656.
  • Caira, M. R., et al. (2010). Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. Crystal Growth & Design, 10(8), 3506-3513.
  • Dar, A. C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(44), 16413-16416.
  • Kyoto Encyclopedia of Genes and Genomes. (n.d.). Synthesis of 4-fluoropyridine. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Google Patents. (n.d.). US8835430B2 - 2,4-pyrimidinediamine compounds and their uses.
  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2-3), 52-63.
  • Johnson, F. M., et al. (2010). Dasatinib Inhibits the Growth of Molecularly Heterogeneous Myeloid Leukemias. Clinical Cancer Research, 16(4), 1149-1158.
  • U.S. Food and Drug Administration. (2006). Chemistry Review(s) for Dasatinib. Retrieved from [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Max Assay. Retrieved from [Link]

  • Kesharwani, P., & Ahmad, F. J. (2023). Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies. Medical Oncology, 40(5), 154.
  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido [2,3-d] pyrimidine diamine derivative. Retrieved from [Link]

  • NextSDS. (n.d.). N2-(4-chlorophenyl)pyridine-2,3-diamine — Chemical Substance Information. Retrieved from [Link]

  • Wang, Y., et al. (2026).
  • Wilson, K. J., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 9(92), 36444-36457.
  • ResearchGate. (n.d.). The physicochemical properties and entrapment efficiency percentage for DAS-NEs formulations. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602.

Sources

Comparative Guide: N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in Targeted Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, metabolically robust pharmacophores, the selection of starting building blocks dictates the success of downstream lead generation. N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS: 1820711-57-6) has emerged as a privileged intermediate. It is the critical core for synthesizing imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and various kinase and Kv7 channel modulators[1][2].

This guide objectively compares this fluorinated, salt-form intermediate against its structural alternatives, providing causal mechanistic insights and validated experimental protocols for researchers and drug development professionals.

Structural Significance & Causality in Scaffold Selection

The architecture of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride offers three distinct chemical advantages over traditional alternatives:

  • The 4-Fluoro Substitution (Metabolic Shielding): The introduction of a fluorine atom at the para position of the phenyl ring blocks cytochrome P450-mediated aromatic hydroxylation. This single-site H→F replacement drastically enhances the metabolic half-life of downstream derivatives without significantly altering the steric bulk[3].

  • The Phenyl vs. Benzyl Linkage: Unlike the benzyl linkage found in flupirtine precursors (e.g., N2-(4-fluorobenzyl)pyridine-2,3-diamine), the direct N-phenyl linkage restricts conformational flexibility. This rigidity is essential for locking the molecule into the bioactive poses required for specific kinase active sites or mitochondrial uncoupler targets[4].

  • The Dihydrochloride Salt Form (Oxidative Protection): Free base 2,3-diaminopyridines are notoriously electron-rich and prone to rapid auto-oxidation in air (often turning dark blue/black). The dihydrochloride salt protonates the amine functionalities, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This provides a self-validating system for long-term storage stability and ensures high-fidelity stoichiometry during aqueous-organic tandem reactions[2].

Quantitative Comparison of Precursor Alternatives

The following table summarizes the performance metrics of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride compared to common alternatives when subjected to standard imidazo[4,5-b]pyridine cyclization workflows.

Precursor AlternativeDownstream Target ProfileDerivative Metabolic T1/2​ (Human Liver Microsomes)Cyclization Yield (H₂O-IPA Medium)Oxidative Stability (Storage)
N2-(4-fluorophenyl)pyridine-2,3-diamine 2HCl Kinase Inhibitors, MASH Uncouplers> 120 min 88 - 92% High (Stable > 12 months)
N2-phenylpyridine-2,3-diamine 2HClBaseline Kinase Inhibitors< 30 min (Rapid para-oxidation)85 - 90%High
N2-(4-fluorobenzyl)pyridine-2,3-diamineKv7 Channel Openers (Flupirtine analogs)~ 85 min65 - 75%Moderate
N2-(4-fluorophenyl)pyridine-2,3-diamine (Free Base)Kinase Inhibitors> 120 min50 - 60% (Due to degradation)Low (Degrades in < 2 weeks)

Mechanistic Workflow & Pathway Visualization

The versatility of this intermediate lies in its divergent reactivity. The ortho-diamine functionality acts as a dual nucleophile, allowing for rapid annulation. Reaction with aldehydes yields imidazo[4,5-b]pyridines [2], while reaction with 1,2-dicarbonyls (like glyoxal) yields pyrido[2,3-b]pyrazines [5].

G A 2-Chloro-3-nitropyridine + 4-Fluoroaniline B N2-(4-fluorophenyl)pyridine -2,3-diamine 2HCl A->B 1. SNAr (80°C) 2. Zn/HCl Reduction C Imidazo[4,5-b]pyridines (Target: MASH / Kinases) B->C Aldehydes H2O-IPA, 85°C D Pyrido[2,3-b]pyrazines (Target: TGF-beta / Checkpoint Kinases) B->D Glyoxal / 1,2-Dicarbonyls THF/H2O, RT E Metabolic Stability via 4-Fluoro Shielding B->E C->E D->E

Fig 1: Divergent synthetic pathways of N2-(4-fluorophenyl)pyridine-2,3-diamine 2HCl.

Validated Experimental Protocol: Tandem Imidazo[4,5-b]pyridine Synthesis

To ensure reproducibility, the following protocol details the utilization of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride in a green, metal-catalyst-free tandem cyclization. This method leverages the simultaneous electrophile-nucleophile activation ability of a water-isopropanol (H₂O-IPA) medium[2].

Materials Required:
  • N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (1.0 equiv)

  • Substituted aliphatic or aromatic aldehyde (1.1 equiv)

  • Solvent: H₂O-IPA (1:1 v/v)

  • Base: Sodium bicarbonate (NaHCO₃) (2.0 equiv) - Required to liberate the free base in situ.

Step-by-Step Methodology:
  • In Situ Free-Basing: In a 50 mL round-bottom flask, suspend N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (1.0 mmol) in 5 mL of H₂O-IPA (1:1). Add NaHCO₃ (2.0 mmol) slowly. Causality: The biphasic/protic nature of H₂O-IPA ensures the liberated free base remains solubilized while neutralizing the HCl, preventing premature auto-oxidation before the electrophile is introduced.

  • Electrophile Addition: Add the substituted aldehyde (1.1 mmol) dropwise to the stirring mixture at room temperature.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the reaction mixture to 85 °C for 10 hours. Causality: The elevated temperature in the aqueous medium drives the initial Schiff base formation, followed by intramolecular nucleophilic attack by the adjacent amine. Water facilitates the final oxidative aromatization step to yield the fully conjugated imidazo[4,5-b]pyridine core[2].

  • Workup: Cool the mixture to room temperature. The product typically precipitates directly from the H₂O-IPA mixture. Filter the crude solid, wash with cold water (3 × 5 mL), and recrystallize from ethanol to obtain the pure 2-(4-fluorophenyl)-substituted imidazo[4,5-b]pyridine derivative (Typical yield: 88-92%).

Conclusion

For drug development professionals targeting kinases, GABA-A receptors, or mitochondrial uncoupling pathways, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride provides a superior starting point compared to non-fluorinated or benzyl-linked analogs[2][3][4]. Its dihydrochloride salt form guarantees handling stability, while the para-fluoro substitution ensures the resulting leads possess the metabolic robustness required for in vivo efficacy.

References
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Omega[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) National Library of Medicine (PMC)[Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators National Library of Medicine (PMC)[Link]

  • Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses Google P

Sources

Safety Operating Guide

N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

For researchers and drug development professionals, the safe handling and disposal of halogenated aminopyridines is a critical operational mandate. N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS 1820711-57-6)[1] is a complex pharmaceutical intermediate. Because it combines a fluorinated aromatic ring, a pyridine core, and a dihydrochloride salt, it presents unique toxicological and environmental challenges that standard disposal protocols often overlook.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance, safety, and scientific rigor.

Mechanistic Toxicology & Waste Profiling

To properly dispose of a chemical, one must understand its molecular behavior during degradation. The disposal strategy for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is dictated by three structural pillars:

  • The Dihydrochloride Salt: In ambient moisture or aqueous waste streams, the salt dissociates, lowering the pH and generating hydrochloric acid (HCl) equivalents. This makes the compound highly corrosive to standard metal containment.

  • The Aminopyridine Core: Aminopyridines are well-documented acute neurotoxins that can block potassium (K+) channels[2]. Furthermore, the combustion of nitrogen-rich aromatic rings generates toxic Nitrogen Oxides (NOx).

  • The Fluorophenyl Group: The carbon-fluorine (C-F) bond is exceptionally strong. Incomplete, low-temperature combustion will fail to break this bond, potentially generating persistent organic pollutants or releasing highly toxic Hydrogen Fluoride (HF) gas[3].

These factors mandate that the chemical cannot be sent to standard landfills or low-temperature incinerators. It requires high-temperature incineration (>1000°C) with alkaline flue gas scrubbing [3][4].

ThermalDegradation Start N2-(4-fluorophenyl)pyridine -2,3-diamine 2HCl Heat Thermal Cleavage (>1000°C) Start->Heat Gases Combustion Gases (CO2, H2O, HCl, HF, NOx) Heat->Gases Scrubbing Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubbing Safe Neutralized Salts (NaCl, CaF2) + Clean Exhaust Scrubbing->Safe

Figure 1: Thermal degradation mechanism and required alkaline scrubbing for HF/HCl/NOx neutralization.

Self-Validating Disposal Protocol

Every step in this workflow includes a causality explanation (the why) and a validation step to ensure the system remains safe and compliant.

Phase 1: Source Segregation & Compatibility
  • Action: Isolate N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride waste from strong oxidizing agents and strong bases[5].

  • Causality: Mixing this acidic salt with strong bases will cause an exothermic neutralization reaction and generate the free-base form of the compound (CAS 41010-70-2)[6]. The free base has higher dermal permeability and volatility, increasing exposure risks.

  • Validation Check: Before adding a dissolved aliquot of this chemical to a bulk liquid waste carboy, test a 1mL sample of the waste stream with the bulk mixture in a secondary container. Verify the absence of gas evolution or a temperature spike.

Phase 2: Primary Containment
  • Action: Store all solid and liquid waste in High-Density Polyethylene (HDPE) containers. Do not use steel or galvanized drums.

  • Causality: The chloride ions and acidic nature of the dissolved salt will rapidly corrode standard metal containers, leading to leaks.

  • Validation Check: Inspect the inner lining and threads of the waste container weekly. Ensure the pH of liquid waste streams containing this compound is documented on the container log.

Phase 3: Labeling & RCRA Profiling
  • Action: Label the container explicitly with GHS hazard indicators: Acute Tox. 4 (Harmful if swallowed/inhaled) and STOT SE 3 (Respiratory irritation)[4][6].

  • Causality: Accurate profiling ensures downstream waste handlers do not mistakenly process the material in unscrubbed incinerators.

  • Validation Check: Cross-reference the waste manifest against the lab's inventory to ensure the mass of the disposed chemical matches the generated waste, preventing unaccounted material.

Phase 4: Final Destruction
  • Action: Dispatch to a licensed hazardous waste facility for high-temperature incineration[3].

  • Causality: High heat is required to break the C-F bond, while alkaline scrubbing is mandatory to neutralize the resulting HF, HCl, and NOx gases.

  • Validation Check: Request a Certificate of Destruction (CoD) from your waste vendor that specifically confirms the use of a scrubber-equipped incinerator for this manifest line item.

DisposalWorkflow Gen Waste Generation (Powder or Solution) SegSolid Solid Waste (Contaminated PPE/Vials) Gen->SegSolid SegLiquid Liquid Waste (Aqueous/Solvent Mixtures) Gen->SegLiquid ContSolid HDPE Solid Waste Container (No Metal) SegSolid->ContSolid ContLiquid HDPE Liquid Carboy (Vented Cap) SegLiquid->ContLiquid Label RCRA Profiling (Toxic, Irritant, Corrosive) ContSolid->Label ContLiquid->Label Incinerator EPA-Approved Incinerator (>1000°C + Scrubber) Label->Incinerator

Figure 2: Cradle-to-grave disposal workflow for fluorinated aminopyridine salts.

Quantitative Data & Compatibility Matrix

To facilitate rapid decision-making in the lab, the following table summarizes the physicochemical hazards and their direct operational implications for waste management.

ParameterSpecification / ClassificationOperational Implication
CAS Registry Number 1820711-57-6 (Salt) / 41010-70-2 (Base)Must be explicitly listed on the EPA/RCRA waste manifest.
GHS Hazard Class Acute Tox. 4, Skin Irrit. 2, STOT SE 3Mandates handling waste only within a Class II BSC or fume hood.
Aqueous pH (as 2HCl) Acidic (pH < 4 typical for amine salts)Store strictly in HDPE; avoid galvanized/metal containers.
Destruction Temp > 1000°C (1832°F)Required for complete C-F and aromatic ring cleavage.
Incompatible Materials Strong oxidizers, strong bases, metalsSegregate waste streams strictly to prevent exothermic reactions.

Emergency Spill Response & Decontamination

In the event of an accidental release during waste consolidation, standard sweeping will aerosolize the neurotoxic powder.

  • Solid Spill Containment: Do not dry sweep. Dampen the powder with a compatible solvent (e.g., a 50/50 water/ethanol mixture) to suppress dust generation.

  • Absorption: Wipe up the dampened material with absorbent pads.

  • Decontamination: Wash the surface with a mild alkaline detergent to neutralize residual hydrochloride salts.

  • Validation: Swab the decontaminated area with pH paper. The decontamination is scientifically validated only when the surface pH returns to a neutral baseline (pH 6-8), confirming the complete removal of the acidic dihydrochloride residue.

References

  • NextSDS. "N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information." NextSDS Substance Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH1EB3E2d40mb4g4tesMOC6J1qjsKE5ZMwyWwEgr58YG9fbMV1zgSgUkynZcP5jN6GEo-JD5SAG7q5pScTWMqkclIoG7BVmbccZdGeTeYXP6CKRlTJ7szYZfEdIKyhRZVgmj9kQn_r_M6bhREOBnPXJb1yXfmZF18HClFhT4a37_jp5wtKHXk80bQ=]
  • Echemi. "N2-(4-Fluorophenyl)pyridine-2,3-diamine dihydrochloride for Sale." Echemi Chemical Directory.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3JW5-EB_gwBcd1YvLFHv6Hqhy2F_QlUgM2DBONnoMcbqA3aKWDRDvwIkiBvCp_GR9plLAfDxQKOn7TVAJxt_r8Y_VgJT6Z0lDYVMM95D9U3R17FMPbkK6lXJPKTBlsBpschaASAm7aLHBZ9oJmQ4tYZS2tLwsOZdU9DqOgOUCbIJZG0-tAZku6W4VPWjYvftOCP9WolpToMrm0yMWz5cEBqQdKlvXf3KK]
  • U.S. Environmental Protection Agency (EPA). "Aminopyridines - Toxicological Review." EPA Chemical Search.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3wQyaZb4xyYE_MKkOLpA-FGCpKgYEtoRaodt6vuXVAef5NaV6hZ0WXtNfdbdWE0BYmakVoLRVDn4NTrMLH4s3VxCZC1WD6gQKBtJu26ah5tV0xX7X8541MN0h2-320zRq1viJXLa9Z4rdFHs78mGCpIFGmrRQTJ11XcwgSSPkhGh3]
  • Capot Chemical. "Material Safety Data Sheet - Fluorinated Pyridines." CapotChem SDS Library.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOfUXj0J-mDIGT8X_IHYSpUl3zP4rld4ajLvEbFbyezhZV7BPZKv2SZkXRjSp0oFhJAvoKf9mzA0nNXAsRiT92yJwtCQsIgr7rH9s4W1RvSTUNToHzfwzkzOHVVWoXpA3ha8ivT2Emh9ARqHdw3Suq]
  • Fisher Scientific. "SAFETY DATA SHEET: 4-Aminopyridine." FisherSci Regulatory Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFELl2hgI-A9gvnxxIpATvbirmENXUpY9N4QGmV_T-cJz-IGTKiPyIYKU0cxMlJzKXyfjvuvFHJGc3nylX57rIKkL1Uzau2LI8_TJQvtNgPw-vvPTOSVJFj8awZCDjzsXNO3KcN6c0SMO8sKPSxJapfSmPcLrTkheSDW2i34yiVSbxhpx_Quti74NUpjR6NoFh3nVQfBd37svSzAt6vA3CiyVmjy1uXljIKB4pIb5pST-4DLVlKMWfy9-bRKk=]
  • Synquest Labs. "4-Amino-3-fluoropyridine Safety Data Sheet." Synquest Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEceYJfi5Ptw1VZQ9pw6B9ZmiyCKHWdVsb6isNHwlSBm6giIGkC6xgzTEohuC6K3SHI-1DFEBUbguqSS_n-6WG1_9H-cRZfuPg95TN4YKaPhSxvfUVDo6PwhXLEPjRraPtneZNToTPvMhNUdtnbNVUyphwtyIRH3nWeAWpN9ItyuEp5uhmUWfiP6YkLjDsadA==]

Sources

Personal protective equipment for handling N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

This document provides essential safety protocols and operational guidance for the handling and disposal of N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS No. 41010-70-2). As a member of the aminopyridine class of compounds, this substance requires meticulous handling to mitigate significant health risks. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Core Hazard Assessment & Risk Profile

While a complete, peer-reviewed toxicological profile for N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride is not widely published, its chemical structure allows for a robust risk assessment based on well-documented hazards of related aminopyridine and pyridine compounds.

The primary hazards are associated with the aminopyridine functional group. Aminopyridines are known to be acutely toxic through all primary routes of exposure: inhalation, dermal absorption, and ingestion.[1][2][3] The core toxicity mechanism for some aminopyridines involves the blockage of potassium channels in the nervous system, which can lead to symptoms such as headache, dizziness, convulsions, and respiratory depression.[1][3][4]

Therefore, N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride must be treated as a substance that is:

  • Acutely Toxic: Harmful or toxic if swallowed, inhaled, or if it comes into contact with skin.[3][5][6]

  • Skin and Eye Irritant: Expected to cause skin irritation and serious eye irritation or damage.[3][5][7]

  • Neurotoxic: May cause adverse effects on the central nervous system.[1][4]

  • Combustible Solid: As a fine powder, it may form explosive mixtures with air.[4]

The dihydrochloride salt form indicates the compound is a solid and may be hygroscopic, meaning it can absorb moisture from the air.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to establish a primary barrier against chemical exposure. The following equipment must be used for all procedures involving this compound.

Body PartRecommended PPERationale & Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required to protect against dust and splashes.[8] A face shield must be worn over goggles when handling quantities greater than a few milligrams or when there is a significant splash risk.[8]
Hands Double-Gloving (Nitrile or Neoprene)Aminopyridines can be readily absorbed through the skin.[1][4] While specific breakthrough data is unavailable, nitrile or neoprene gloves provide good splash protection.[9][10] Always inspect gloves for punctures before use and change them immediately if contamination is suspected. For prolonged handling, consider a more robust outer glove like butyl rubber.
Body Fully-Buttoned Laboratory CoatA flame-resistant lab coat provides a critical barrier against skin contact.[10] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[8][11]
Respiratory Certified Chemical Fume HoodThis is the most critical engineering control. All weighing and handling of the solid compound must be performed inside a certified and operational chemical fume hood to prevent inhalation of airborne particles.[9][10] A respirator (e.g., NIOSH-approved N95 or P100) should only be considered for emergency situations like a spill outside of the fume hood and requires prior medical clearance and fit-testing.[8][11]

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is essential for minimizing exposure risk.

1. Preparation & Pre-Handling:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational, with the sash at the indicated height.[8]

  • Emergency Readiness: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8]

  • Designate Workspace: Cordon off a specific area within the fume hood for the procedure to contain any potential spills.

  • Assemble Materials: Gather all necessary glassware, reagents, and waste containers before introducing the target compound.

2. Donning PPE:

  • The correct sequence for putting on PPE is: lab coat, goggles, face shield (if needed), and finally, gloves.

3. Chemical Handling (Inside Fume Hood):

  • Weighing: Tare your container on the balance. Carefully use a spatula to transfer the solid, minimizing any dust generation. Avoid pouring the dry powder.

  • Transfers: If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Container Management: Keep the stock container tightly sealed when not in use.[10]

4. Post-Handling & Decontamination:

  • Surface Cleaning: Wipe down the designated work area, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Segregation: Place all contaminated disposable items (e.g., weigh boats, pipette tips, gloves) into the designated hazardous waste container.

5. Doffing PPE:

  • The proper removal sequence is critical to prevent self-contamination: remove gloves first, followed by the face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.[2]

Emergency Procedures

Accidents require immediate and correct action.

Spill Response

In the event of a spill, follow this workflow. Do not attempt to clean a large spill or any spill outside of a fume hood without proper respiratory protection and training.

SpillResponse cluster_0 Immediate Actions cluster_1 Cleanup Protocol cluster_2 Final Steps Alert Alert Personnel & Secure Area Evacuate Evacuate if Necessary Alert->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Evacuate->PPE Contain Contain Spill (Use absorbent pads or sand) PPE->Contain Collect Collect Material (Use non-sparking tools) Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Package Waste for Disposal Clean->Dispose Report Report Incident to EHS Dispose->Report Spill CHEMICAL SPILL Spill->Alert

Caption: Workflow for responding to a chemical spill.

Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[4] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel if possible.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Collection: All materials contaminated with N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride, including excess solid, contaminated solutions, and disposable PPE, must be collected in a designated hazardous waste container.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Regulatory Compliance: Do not mix this waste with other waste streams. Never dispose of this chemical down the drain or in regular trash.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Aminopyridines. Environmental Protection Agency (EPA). [Link]

  • ICSC 0214 - 2-AMINOPYRIDINE. INCHEM. [Link]

  • 2-AMINOPYRIDINE HAZARD SUMMARY. NJ Department of Health. [Link]

  • N2-(4-fluorophenyl)pyridine-2,3-diamine — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET - Pyridine. Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Pyridine hydrochloride. Thermo Fisher Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。